NI-42 functions as a biased and potent inhibitor of the bromodomain within the BRPF family (BRPF1, BRPF2, and BRPF3) [1]. These proteins act as critical scaffolds for assembling histone acetyltransferase (HAT) complexes, particularly with MYST family acetyltransferases like MOZ and MORF [2]. By binding to the bromodomains of BRPFs, this compound blocks their ability to "read" acetylated lysine marks on histone tails. This disruption interferes with the recruitment of HAT complexes to chromatin, leading to changes in gene expression patterns [2] [3].
The table below summarizes its potency and selectivity against key bromodomains:
| Target | IC₅₀ (nM) | Kd (nM) | Notes |
|---|---|---|---|
| BRPF1 | 7.9 [1] [4] | 40 [4] | Primary target |
| BRPF2 | 48 [1] [4] | 210 [4] | Also known as BRD1 |
| BRPF3 | 260 [1] [4] | 940 [4] | |
| BRD9 | 310 [4] | 1130 [4] | Moderate activity |
| BRD4 (BD1) | 4500 [4] | Not reported | Weak activity, demonstrates selectivity |
| ATAD2A/2B | >100,000 [5] | Not reported | No significant activity |
This profile highlights this compound's excellent selectivity for class IV BRPF bromodomains over other non-BET bromodomains like BRD9, and especially over BET family proteins like BRD4 [6] [4] [5]. This selectivity makes it a superior chemical probe for deciphering the specific biological roles of the BRPFs.
In cellular studies, this compound demonstrates selective anti-proliferative effects, particularly in specific cancer cell lines. The table below lists the half-maximal growth inhibition (GI₅₀) values for a panel of sensitive cell lines, notably in acute myeloid leukemia (AML) [6] [4].
| Cell Line | Cancer Type | GI₅₀ (μM) |
|---|---|---|
| MV4-11 | Acute Myeloid Leukemia | 9.9 [4] |
| KG-1 | Acute Myeloid Leukemia | 7 [4] |
| NOMO-1 | Acute Myeloid Leukemia | 4.6 [4] |
| OCI-AML2 | Acute Myeloid Leukemia | 1.3 [4] |
| DMS-114 | Lung Cancer | 16.6 [4] |
For in vivo studies, this compound has favorable pharmacokinetic properties, including 49% oral bioavailability in mouse models, making it suitable for oral dosing in preclinical research [6].
This compound is primarily used as a chemical probe to investigate the fundamental biology of BRPF proteins and their roles in chromatin regulation, development, and disease [6] [2]. Its selective profile allows researchers to attribute observed phenotypes specifically to the inhibition of BRPF bromodomains.
A key application is studying its effects in cancer models, especially AML, where BRPF1 is implicated in leukemia progression [2]. The cellular efficacy protocol typically involves treating cells for 72 hours and measuring growth inhibition using assays like MTS [4].
The following diagram illustrates the conceptual pathway of how this compound exerts its epigenetic effects:
This compound offers a distinct profile compared to other available BRPF inhibitors, which is valuable for research. The table below compares it with other common probes:
| Inhibitor | Primary Target | Key Characteristics |
|---|---|---|
| This compound | BRPF1/2/3 (biased) | Potent and selective probe; suitable for in vivo studies due to oral availability [6]. |
| OF-1, NI-57 | BRPF1/2/3 (pan) | Pan-BRPF inhibitors from different chemical classes, useful as complementary tools [3] [7]. |
| GSK6853 | BRPF1 | A highly selective BRPF1 chemical probe also derived from the benzimidazolone scaffold [8]. |
| BAY-299 | BRPF2 & TAF1/TAF1L | First potent and selective BRPF2 inhibitor; a dual chemical tool [7]. |
NI-42 is a biased inhibitor with high potency for its primary targets. The table below summarizes its binding affinity (Kd) and inhibitory activity (IC50) against key bromodomains.
| Target | IC₅₀ (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 [1] [2] [3] | 40 [1] [2] [3] |
| BRPF2 | 48 [2] [3] | 210 [2] [3] |
| BRPF3 | 260 [2] [3] | 940 [2] [3] |
| BRD7 | 82 [1] [2] [3] | Not Specified |
| BRD9 | 310 [2] [3] | 1130 [2] |
| BRD4 (BD1) | 4500 [2] [3] | Not Specified |
This compound demonstrates excellent selectivity. Screening against a panel of 48 bromodomains showed that its activity is confined to the class IV family, with minimal stabilization (∆Tm < 1°C) for all non-class IV bromodomains [1]. It also showed 45.6% inhibition of the hERG ion channel at a high concentration of 30 µM [1].
This compound has shown functional activity in cellular assays, modulating cellular phenotype at low micromolar concentrations in cancer models [4]. One study reported growth inhibition (GI₅₀) values at or below 1 µM in a diverse panel of human cancer cell lines, including AGS (gastric), COLO 205 (colon), and HepG2 (liver) cells after 72 hours of treatment [3].
This compound was designed for and is considered suitable for in vivo studies [4]. Its pharmacokinetic properties are compatible with oral dosing, which is a key advantage over other probes like GSK6853 that are limited to intraperitoneal dosing [1].
The characterization of this compound involved several key biochemical and biophysical techniques. The experimental workflow for its development and validation can be summarized as follows, which you can adapt for related research:
When selecting a chemical probe for your research, it's helpful to compare available options. The Scientific Review Board at chemicalprobes.org notes that while the closely related probe NI-57 is the preferred choice for cellular work against BRPF1, BRD1, and BRPF3, This compound may be the best available tool for in vivo models requiring chronic oral dosing [1]. Another probe, GSK6853, is reported to be more potent and selective for cellular use but is not suitable for oral administration [1].
BRPF1 (Bromodomain and PHD Finger-containing protein 1) is a critical scaffold protein essential for assembling histone acetyltransferase (HAT) complexes, particularly with MOZ, MORF, and HBO1 [1]. By modulating chromatin structure and gene transcription, BRPF1 plays a key oncogenic role, and its overexpression is linked to poor prognosis in various cancers, including those of the gastrointestinal and genitourinary systems, brain, skin, breast, and blood [1]. This makes it a promising target for epigenetic cancer therapy.
Since data on "NI-42" is unavailable, the table below summarizes the properties of two other selective BRPF1 inhibitors, GSK5959 and GSK6853, which serve as high-quality chemical probes.
| Property | GSK5959 | GSK6853 |
|---|---|---|
| BRPF1 Bromodomain Inhibition (pIC50) | 7.1 (TR-FRET assay) [2] | Information compiled from other sources [2] |
| Reported IC50/Kd | 10 nM (Kd, BROMOscan) [2] | Improved cellular activity (NanoBRET pIC50 >7.0) [2] |
| Selectivity over BRPF2 | >90-fold [2] | Maintained high selectivity [2] |
| Selectivity over BET family (e.g., BRD4) | >500-fold [2] | Maintained high selectivity [2] |
| Key Reported Cellular Phenotypes | N/A | Reduces cancer cell proliferation, migration, and invasion; induces cell cycle arrest, apoptosis, and DNA damage [3]. |
The following diagram outlines the multi-assay workflow used to establish the potency and selectivity profile of a BRPF1 inhibitor, based on the methodologies applied to the GSK compounds [2].
Experimental workflow for profiling BRPF1 inhibitors, from biochemical assays to mechanistic studies [3] [2].
Here is a deeper dive into the key methodologies referenced in the workflow:
The absence of "this compound" in the scientific literature could mean a few things. It might be an internal compound code from a pharmaceutical company or research institution that hasn't been published yet. Alternatively, it could be known by a different, more common research name in public databases.
The table below summarizes the key specifications for this compound based on the supplier's information [1] and its Safety Data Sheet (SDS) [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 1884640-99-6 [2] [1] |
| Molecular Formula | C18H15N3O3S [1] |
| Molecular Weight | 353.39 g/mol [1] |
| Purity | ≥98% (by HPLC) [1] |
| Short-Term Storage | 0°C [1] |
| Long-Term Storage | -20°C, in a desiccated environment [2] [1] |
| Storage Form | Powder [2] |
| Solubility | DMSO [1] |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long-lasting effects. [2] |
For safe handling and maintenance of this compound's stability, please adhere to the following protocols derived from its Safety Data Sheet [2]:
The following diagram illustrates the structural relationship of this compound based on its IUPAC name and SMILES representation [1]. This can help researchers visualize the core components of the molecule.
Diagram 1: A structural breakdown of the this compound molecule showing its core quinolinone ring, the connecting sulfonamide group, and the terminal benzonitrile modifier.
This compound is a potent and selective small-molecule inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins [1]. Inhibitors of this kind are valuable tools in epigenetic research, as BRPF proteins are readers of histone acetylation. The provided reference suggests its use is suitable for both cellular and in vivo studies to probe biological functions [1].
This compound is a potent, selective, and orally active chemical probe designed to inhibit the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2] [3]. It is a biased inhibitor with a core structure based on a 1,3-dimethyl-2-oxo-1,2-dihydroquinoline scaffold, which is considered an "orthogonal structure" relative to other reported bromodomain inhibitors, offering a unique starting point for chemical probe development [1] [4].
The primary mechanism of action of this compound is the inhibition of the bromodomain reader modules of BRPF1, BRD1 (BRPF2), and BRPF3, which are part of multi-protein complexes involved in histone acetylation regulation [2].
Diagram: this compound inhibits BRPF family bromodomains, disrupting recruitment of histone acetyltransferase complexes and subsequent gene expression modulation. [2] [4]
The table below summarizes the key potency and selectivity data for this compound.
| Target | Potency Value (IC₅₀ or Kd) | Assay Method | Selectivity Notes |
|---|---|---|---|
| BRPF1 | IC₅₀ = 7.9 nM [1] [3] | BROMOscan assay [1] | Primary target |
| BRPF1 | Kd = 40 nM [2] | Isothermal Titration Calorimetry (ITC) [2] | Primary target |
| BRD1 (BRPF2) | IC₅₀ = 48 nM [1] | BROMOscan assay [1] | ~6x selectivity over BRPF1 [2] |
| BRPF3 | IC₅₀ = 260 nM [1] | BROMOscan assay [1] | ~10-40x selectivity over BRPF1 [2] |
| BRD9 | IC₅₀ = 310 nM [2] [3] | Not Specified | Class IV bromodomain [2] |
| BRD7 | IC₅₀ = 82 nM [2] | Not Specified | Class IV bromodomain [2] |
| BRD4 (BD1) | IC₅₀ = 4,500 nM [2] [3] | Not Specified | >570x selectivity vs. BRPF1 [2] |
| ATAD2A/2B | IC₅₀ > 100 µM [3] | Not Specified | No significant activity [3] |
| hERG Channel | 45.6% inhibition at 30 µM [2] | Eurofins CardiacProfile [2] | Potential off-target activity at high concentration [2] |
For researchers using this compound, here are the key experimental methodologies and conditions.
The primary biochemical assays used to characterize this compound's binding are:
When planning experiments, it is important to consider this compound in the context of other available tools:
The tables below summarize the key biochemical and cellular data available for NI-42, which are critical for designing your experiments.
Table 1: Biochemical Inhibition and Binding Affinity of this compound [1]
| Target | IC50 (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 | 40 |
| BRPF2 | 48 | 210 |
| BRPF3 | 260 | 940 |
| BRD4 (BD1) | 4500 | - |
| BRD7 | 82 | - |
| BRD9 | 310 | 1130 |
Table 2: Cellular Growth Inhibition (GI50) of this compound in Selected Cell Lines [1]
| Cell Line | GI50 (μM) | Cell Line | GI50 (μM) |
|---|---|---|---|
| DMS-114 | 16.6 | MV4-11 | 9.9 |
| NCI-H1703 | >30 | NOMO-1 | 4.6 |
| OCI-AML2 | 1.3 | KG-1 | 7.0 |
Due to the absence of a published detailed protocol, the following workflow is proposed based on standard practices for using small molecule inhibitors like this compound. You will need to optimize critical steps based on your specific experimental system.
The following diagram illustrates the proposed mechanism of this compound and the logical flow from experimental setup to data interpretation, which can guide your analysis.
This document provides a standardized protocol for the preparation, handling, and use of NI-42, a potent biased inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins, in biochemical and cellular assays [1].
The table below summarizes the essential chemical and solubility information for this compound.
| Property | Specification |
|---|---|
| Molecular Weight | 353.4 g/mol [1] |
| CAS Number | 1884640-99-6 [1] |
| Chemical Formula | C₁₈H₁₅N₃O₃S [1] |
| Targets & IC₅₀ | BRPF1: 7.9 nM; BRPF2: 48 nM; BRPF3: 260 nM (in BROMOscan assay) [1] |
| Solubility in DMSO | 71 mg/mL (200.9 mM) [1] |
| Solubility in Water | Insoluble [1] |
| Solubility in Ethanol | Insoluble [1] |
| Recommended Storage | -20°C powder; 3 years stability from receipt [1] |
A. Preparation of this compound Stock Solution in DMSO
B. Preparation of Aqueous Working Solutions from DMSO Stock
When preparing working solutions for biological assays, the final concentration of DMSO should be kept as low as possible (typically ≤0.1-1%) to minimize solvent effects on cells or proteins [2].
C. Considerations for In Vivo Dosing Formulations
For animal studies, a homogeneous suspension can be prepared if the compound is not soluble in acceptable in vivo vehicles [1].
The following workflow outlines the key steps for preparing and using this compound solutions:
1. Introduction NI-42 is a potent, structurally orthogonal chemical probe and a biased inhibitor targeting the Bromodomain-containing PHD Finger-containing proteins (BRPFs), namely BRPF1, BRPF2, and BRPF3 [1]. It exhibits excellent selectivity over non-class IV BRD proteins, making it a valuable tool for probing epigenetic signaling pathways in cancer and other disease research [1]. This document provides detailed protocols for preparing this compound stock solutions, performing subsequent dilutions, and applying it in basic cellular assays.
2. Materials and Specifications
The table below summarizes the available purchasing options and recommended handling for this compound.
Table 1: this compound Product Specifications and Handling
| Item | Description | Notes |
|---|---|---|
| Available Formulations | Solid powder; 10 mM solution in DMSO [1] | The pre-made solution is convenient for immediate use. |
| Storage | Store as directed by the supplier, typically at -20°C or below. | Protect from light. |
| Solubility | Soluble in DMSO [1] | A common solvent for cell-permeable small molecules. |
| Handling | Use sterile, low-protein-binding tubes and pipette tips. | Prevents compound loss by adsorption to surfaces. |
3. Stock Solution Preparation Protocol
A. Reconstitution from Solid Powder
B. Using Pre-made Stock Solutions
1. Dilution Calculator and Workflow For preparing working solutions of a desired concentration from your stock, use the standard dilution equation: C1V1 = C2V2 where:
The following diagram illustrates the logical workflow for preparing a working solution for cell culture treatment, starting from a frozen stock aliquot.
2. Example Dilution Setup The table below provides an example of how to dilute a 10 mM DMSO stock of this compound to various working concentrations in a final volume of 1 mL of cell culture medium. A key consideration is to keep the final concentration of DMSO in the cell culture medium below 0.1% to minimize solvent toxicity.
Table 2: Example Dilution from a 10 mM Stock to 1 mL Final Volume
| Desired Final Concentration (C2) | Volume of 10 mM Stock (V1) | Volume of Diluent (e.g., Medium) | Final DMSO Concentration |
|---|---|---|---|
| 10 µM | 1.0 µL | 999 µL | 0.1% |
| 1 µM | 0.1 µL | 999.9 µL | 0.01% |
| 100 nM | 10.0 µL (of a 1:100 intermediate) | 990 µL | 0.01% |
| 10 nM | 1.0 µL (of a 1:100 intermediate) | 999 µL | 0.001% |
3. Cellular Assay Protocol (Growth Inhibition/GI50)
This compound is a potent and selective chemical probe identified as a biased bromodomain inhibitor, with highest affinity for the BRPF1 protein [1].
Quantitative Biochemical Profiling of this compound [1]
| Protein Target | IC₅₀ (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 | 40 |
| BRPF2 | 48 | 210 |
| BRPF3 | 260 | 940 |
| BRD7 | 82 | Not Provided |
| BRD9 | 310 | 1130 |
| BRD4 (BD1) | 4500 | Not Provided |
Solubility & Storage Guidelines [1]
| Parameter | Condition / Value |
|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₃S |
| Molecular Weight | 353.40 g/mol |
| CAS Number | 1884640-99-6 |
| Appearance | Off-white to pale purple solid powder |
| Solubility in DMSO | ~100 mg/mL (~283 mM) |
| Recommended Stock Concentration | 10 mM in DMSO |
| Powder Storage | -20°C (3 years); 4°C (2 years) |
| Solution Storage (DMSO stock) | -80°C (6 months); -20°C (1 month) |
The following diagram outlines a general workflow for a cellular assay to investigate this compound's effect on BRPF1-dependent processes. The exact readouts (e.g., specific gene expression, cell proliferation) will depend on your specific research question.
Dilution and Dosing Strategy
Key Assay Considerations
The following diagram provides context on the NF-κB pathway, a potential downstream system affected by bromodomain inhibition. Monitoring its activation state can be a relevant part of your cellular assay [2].
The small molecule NI-42 (also referred to as 13-d) was developed as a biased, potent chemical probe to study the biology of the Bromodomain and PHD Finger-containing (BRPF) family of proteins [1] [2].
The following table summarizes its key characteristics as reported in its primary development publication:
| Property | Description / Value |
|---|---|
| Primary Target | Bromodomain of the BRPF family proteins [1]. |
| Key Feature | Excellent selectivity over non-class IV bromodomain proteins [1]. |
| Reported Cellular Activity | Selective inhibition of proliferation in a subset of Acute Myeloid Leukemia (AML) cell lines [1]. |
| In Vivo Applicability | Demonstrated properties compatible with oral dosing in mouse models (Fpo 49%) [1]. |
While direct assay protocols for this compound are not available in the search results, studies on other BRPF1 inhibitors like GSK6853 and GSK5959 provide a framework for common experimental approaches. The table below outlines typical assays used to evaluate BRPF1 inhibition, which could be adapted for this compound.
| Assay Category | Method | Application / Measured Endpoint | | :--- | :--- | :--- | | Phenotypic Screening | Cell Titer-Glo / CCK-8 / MTT Assay | Measure cell viability / proliferation [3] [4]. | | | Colony Formation Assay | Assess long-term clonogenic survival [3] [4]. | | Cell Death & Cycle Analysis Flow Cytometry (Annexin V/PI) | Quantify apoptosis [4]. | | | Flow Cytometry (Propidium Iodide) | Analyze cell cycle distribution (e.g., G0/G1 arrest) [3] [4]. | | Functional & Mechanistic Assays | Western Blotting | Detect protein expression/activation (e.g., Cleaved Caspase-3, PARP, γH2A.X, p-STAT3, CCNA2) [3] [4]. | | | Fluorimetric Caspase-3/7 Assay | Confirm activation of apoptotic pathways [3]. | | | Transcriptomics (RNA-seq) | Identify global transcriptional changes and deregulated pathways [3] [4]. | | Target Engagement | Isothermal Titration Calorimetry (ITC) | Biophysically characterize binding affinity and thermodynamics [5]. |
The experimental workflow for investigating a BRPF1 inhibitor like this compound generally follows a path from cellular phenotyping to mechanistic studies, as illustrated below.
BRPF1 is a scaffolding protein that is crucial for assembling and recruiting histone acetyltransferase (HAT) complexes, such as the MOZ/MORF complex, to chromatin [6]. It acts as a multivalent epigenetic "reader," regulating gene expression, and its dysregulation is implicated in several cancers [3] [6] [7].
Inhibiting BRPF1 has been shown to exert anti-cancer effects through multiple mechanisms, which are summarized in the diagram below.
It is important to note that the search results do not contain a dedicated, step-by-step application note for this compound. The information on its in vitro and in vivo applicability comes from its initial characterization study [1]. The specific experimental protocols (concentrations, durations, cell lines) used to generate its profile are not detailed in the publicly available abstract.
To proceed with your work, I suggest:
I hope this structured overview provides a helpful foundation for your research. Would you like me to elaborate further on the experimental protocols for any of the specific assays mentioned, such as the Caspase-3/7 assay or transcriptomic analysis?
This compound (compound 13-d) represents a structurally orthogonal chemical probe specifically designed to target the bromodomains of the BRPF (Bromodomain and PHD Finger-containing) family with biased potency and excellent selectivity. As a highly specific inhibitor, this compound demonstrates potent inhibition of BRPF1/2/3 bromodomains (IC₅₀ values of 7.9/48/260 nM, respectively) with minimal off-target interactions against non-class IV bromodomain proteins. This selective profile makes this compound an invaluable research tool for investigating the biological functions of BRPF proteins in epigenetic regulation and their roles in oncogenesis [1] [2].
The development of this compound addressed a critical gap in the chemical biology toolkit for studying non-BET bromodomains. Through systematic optimization of a fragment hit (5b), researchers successfully generated a probe with properties compatible with cellular and in vivo studies, including favorable pharmacokinetics demonstrating 49% oral bioavailability in mouse models [2]. These characteristics enable researchers to explore BRPF biology in physiologically relevant contexts, providing insights that could inform future therapeutic development for BRPF-dependent malignancies.
Comprehensive selectivity profiling reveals that this compound exhibits a biased binding preference for BRPF bromodomains over other bromodomain families. The binding affinity, measured by dissociation constants (Kd), demonstrates strongest interaction with BRPF1 (Kd = 40 nM), followed by BRPF2 (Kd = 210 nM) and BRPF3 (Kd = 940 nM), establishing a clear hierarchy of BRPF family targeting [1].
Table 1: Biochemical Inhibition Profile of this compound Against Bromodomain Proteins
| Target | IC₅₀ (nM) | Kd (nM) | Class |
|---|---|---|---|
| BRPF1 | 7.9 | 40 | IV |
| BRPF2 | 48 | 210 | IV |
| BRPF3 | 260 | 940 | IV |
| BRD7 | 82 | Not determined | IV |
| BRD9 | 310 | 1130 | IV |
| BRD4 (BD1) | 4500 | Not determined | II |
The exceptional selectivity of this compound is particularly evident when examining its activity against distantly related bromodomains. This compound demonstrates negligible binding to BET family members like BRD4 (IC₅₀ = 4500 nM), representing over 500-fold selectivity for BRPF1 over BRD4 [1]. This selectivity is crucial for establishing clean pharmacological tools that minimize confounding effects from off-target bromodomain interactions in experimental systems.
Functional assessment of this compound in diverse cancer cell lines further corroborates its target selectivity and reveals context-dependent vulnerabilities. The anti-proliferative effects of this compound were evaluated across a panel of cancer cell lines, with particular potency observed in a subset of acute myeloid leukemia (AML) lines, suggesting specific dependence on BRPF function in these hematopoietic malignancies [2].
Table 2: Cellular Growth Inhibition (GI₅₀) of this compound Across Cancer Cell Lines
| Cell Line | Tumor Type | GI₅₀ (μM) |
|---|---|---|
| DMS-114 | Human lung cancer | 16.6 |
| MV4-11 | Acute myeloid leukemia | 9.9 |
| NOMO-1 | Acute myeloid leukemia | 4.6 |
| OCI-AML2 | Acute myeloid leukemia | 1.3 |
| KG-1 | Acute myeloid leukemia | 7.0 |
| NCI-H1703 | Human lung cancer | >30 |
The differential sensitivity patterns observed across cell lines suggest tissue-specific dependencies on BRPF function that may reflect underlying epigenetic states. Notably, the hematopoietic malignancies demonstrate heightened sensitivity to this compound, aligning with the known biological functions of BRPF proteins in hematopoiesis and immune cell development [1] [3]. This cellular profiling provides valuable guidance for selecting appropriate model systems when employing this compound as a chemical probe.
The BROMOscan assay provides a high-throughput approach for comprehensively evaluating small molecule interactions across the bromodomain family. This method utilizes competitive binding measurements against a diverse panel of bromodomain targets to generate quantitative binding affinity data (Kd values), enabling systematic selectivity assessment [4].
The BROMOscan platform enables determination of 626 Kd values across the bromodomain family, providing an unprecedented comprehensive view of this compound selectivity [4]. Data analysis involves:
Cellular proliferation assays evaluate the functional consequences of BRPF inhibition by this compound in physiologically relevant contexts. These assays measure metabolic activity or direct cell counting as proxies for cell growth and viability, providing GI₅₀ values that indicate compound potency across different cellular contexts [1].
Diagram 1: BRPF1 Bromodomain Function in Oncogenic Signaling. BRPF1 recognizes acetylated histone marks through its bromodomain, facilitating assembly of histone acetyltransferase (HAT) complexes that drive chromatin remodeling and activation of transcription. This process promotes oncogenic transcriptional programs in various cancers. This compound specifically blocks BRPF1 recruitment by competing with acetylated histone binding.
The BRPF proteins function as critical scaffolds in histone acetyltransferase (HAT) complexes, where they facilitate the assembly and enzymatic activity of complexes containing MOZ, MORF, or HBO1 acetyltransferases [3]. Through their multivalent chromatin reading capabilities (including bromodomain, PZP, and PWWP domains), BRPF proteins target these complexes to specific genomic loci, promoting histone acetylation and subsequent chromatin relaxation that enables transcriptional activation.
BRPF1 dysfunction has been implicated in diverse malignancies, including cancers of the gastrointestinal and genitourinary systems, brain tumors, and hematological malignancies [3]. Its overexpression correlates with poor prognosis in multiple cancer types, establishing it as a therapeutically relevant target. The development of selective inhibitors like this compound has opened new avenues for epigenetic-based therapies that specifically target BRPF-dependent transcriptional programs in cancer.
Diagram 2: Comprehensive Workflow for Characterizing this compound Selectivity. The tiered experimental approach progresses from initial biochemical screening through cellular and mechanistic studies to in vivo validation. Each stage generates specific data outputs that collectively build confidence in this compound's selectivity and suitability as a chemical probe for BRPF bromodomains.
Optimal experimental conditions for this compound depend on the specific application and model system. For cellular proliferation assays, treatment for 72 hours with concentrations ranging from 10 nM to 30 μM is recommended to establish complete dose-response relationships [1]. For target engagement studies, shorter exposures (6-24 hours) at concentrations near the Kd for BRPF1 (40 nM) may be sufficient to observe downstream effects.
Important methodological considerations include:
This compound represents a valuable chemical probe for the selective inhibition of BRPF bromodomains with well-characterized selectivity against non-class IV bromodomain proteins. Its comprehensive profiling across biochemical, cellular, and initial in vivo systems supports its use as a high-quality research tool for investigating BRPF biology and validating these proteins as therapeutic targets. The experimental protocols and methodological guidelines presented here provide researchers with a framework for employing this compound in their investigations of epigenetic signaling and cancer biology. Future research with this chemical probe will continue to elucidate the context-dependent functions of BRPF proteins across different biological systems and disease states.
The Cellular Thermal Shift Assay (CETSA) is a groundbreaking label-free technique that enables direct measurement of drug-target engagement in physiologically relevant cellular environments. First introduced in 2013, CETSA exploits the fundamental biophysical principle of ligand-induced thermal stabilization, where binding of a small molecule to its protein target enhances the protein's thermal stability by reducing its conformational flexibility [1]. This methodology has revolutionized target validation and drug discovery by providing a direct means to confirm that compounds directly bind their intended targets in live cells, intact tissues, or clinically derived samples, thereby bridging the critical gap between biochemical assays and cellular efficacy [2] [3].
Unlike traditional affinity-based methods that require chemical modification of compounds, CETSA preserves native biological context and compound integrity, making it particularly valuable for studying natural products and complex small molecules [1]. The technique has demonstrated broad applicability across diverse protein classes including kinases, enzymes, membrane proteins, and more recently, RNA-binding proteins [4]. The ability to study target engagement under physiological conditions provides invaluable insights for understanding drug mechanism of action, assessing membrane permeability, identifying off-target effects, and evaluating drug resistance mechanisms [2].
CETSA is based on the well-established phenomenon that ligand binding stabilizes proteins against thermal denaturation. In practice, this manifests as a shift in the temperature at which proteins unfold and aggregate when subjected to heat challenge. The key parameter measured is the thermal aggregation temperature (Tagg), which represents the midpoint of the transition from soluble native protein to insoluble aggregates under non-equilibrium conditions [2]. When a drug molecule binds to its target protein, it typically increases the Tagg, making the protein more resistant to heat-induced denaturation. This stabilization occurs because the bound ligand reduces the conformational flexibility of the protein, effectively raising the energy barrier for unfolding [1].
The magnitude of thermal stabilization (ΔTagg) provides qualitative evidence of drug-target engagement, while more quantitative affinity assessments can be derived from isothermal dose-response experiments that yield EC50 values [1]. It is important to note that the observed thermal shift reflects binding events but does not directly measure target occupancy or binding affinity, as the magnitude of stabilization varies significantly among different protein-ligand pairs [2].
Table 1: Comparison of Key CETSA Methodologies and Alternative Approaches
| Method | Sensitivity | Throughput | Application Scope | Key Advantages | Main Limitations |
|---|---|---|---|---|---|
| WB-CETSA | High (antibody-dependent) | Low | Target validation, single proteins | Simple implementation, minimal equipment | Antibody-dependent, low throughput |
| MS-CETSA/TPP | High (proteome-wide) | Medium | Unbiased target discovery, off-target identification | Proteome-wide coverage, no antibodies needed | Resource-intensive, complex data analysis |
| SplitLuc CETSA | High | High (384/1536-well) | High-throughput screening | Homogeneous format, minimal processing | Requires protein tagging |
| Flow-CETSA | Single-cell resolution | High | Heterogeneous cell populations, rare cells | Single-cell resolution, no lysis required | Specialized instrumentation needed |
| Alpha CETSA | High | Medium-High | Clinical samples, whole blood | Low sample volume, clinically applicable | Requires antibody pairs |
| DARTS | Moderate | Low-Medium | Cell lysates, novel target discovery | Label-free, no compound modification | Protease-dependent sensitivity |
| SPROX | High (domain-level) | Medium-High | Weak binders, domain interactions | Provides binding site information | Limited to methionine-containing peptides |
This protocol adapts CETSA for studying RNA-binding proteins (RBPs), specifically demonstrated for RBM45 engagement with enasidenib [4].
Cell Lysate Preparation:
Compound Treatment:
Temperature Challenge (CETSA):
Soluble Protein Isolation:
Detection and Analysis:
Figure 1: CETSA Experimental Workflow for Cell Lysate Studies
The SplitLuc CETSA platform enables high-throughput target engagement screening in 384- and 1536-well formats [3].
Cell Preparation:
Thermal Challenge:
Homogeneous Detection:
Data Analysis:
Table 2: Key Parameters in CETSA Data Analysis
| Parameter | Description | Calculation Method | Interpretation |
|---|---|---|---|
| Tagg | Thermal aggregation temperature | Midpoint of sigmoidal melt curve | Native protein stability |
| ΔTagg | Thermal shift | Tagg(ligand) - Tagg(control) | Evidence of target engagement |
| EC50 | Half-maximal effective concentration | Sigmoidal dose-response fit | Apparent binding affinity |
| S0 | Initial soluble protein | Signal at lowest temperature | Protein expression level |
| Plateau | Maximum stabilization | Signal at saturation | Efficacy of stabilization |
Recent innovations have transformed CETSA into a high-throughput flow cytometry-based platform that enables single-cell target engagement analysis without cell lysis. This method utilizes 384-well plates and requires significantly lower cell input compared to traditional formats, making it ideal for screening large compound libraries [5]. The flow-based approach can be integrated directly into structure-activity relationship (SAR) funnels to accelerate hit generation for endogenous targets in native cellular environments [5].
Novel Alpha and MSD (Meso Scale Discovery) CETSA formats have been developed for direct application in whole blood, requiring less than 100 μL of blood and eliminating the need for PBMC isolation [5]. These assays provide clinically relevant, reproducible readouts that bring true target engagement measurement closer to patient-derived samples. The whole blood format supports asynchronous, centralized clinical workflows, enabling more effective translational research and clinical trial monitoring [5].
MS-CETSA, also known as Thermal Proteome Profiling (TPP), extends the capability of CETSA by incorporating mass spectrometry to detect changes in thermal stability across thousands of proteins simultaneously [1]. This approach enables comprehensive identification of drug targets and study of complex protein interaction networks in physiologically relevant contexts. The two-dimensional TPP (2D-TPP) variant combines temperature ranges and compound concentration gradients to provide a multidimensional understanding of drug-protein interactions, offering high-resolution insights into both binding dynamics and affinity [1].
Figure 2: CETSA Technology Evolution and Applications in Drug Discovery
CETSA has evolved from a basic research tool to a versatile platform supporting all stages of drug discovery, from initial target validation to clinical translation. The continuous innovation in CETSA methodologies—including high-throughput implementations, proteome-wide applications, and clinical adaptations—has significantly enhanced our ability to study drug-target engagement under physiologically relevant conditions. As these technologies become more accessible and standardized, they promise to accelerate drug discovery by providing critical insights into compound mechanism of action, selectivity, and cellular efficacy. Researchers are encouraged to select CETSA formats based on their specific application needs, throughput requirements, and available resources, while considering the integration of complementary approaches to maximize the robustness of target engagement assessment.
Nickel compounds represent significant occupational and environmental health concerns due to their classification as human carcinogens. Unlike many environmental toxicants that directly damage DNA, nickel carcinogenesis operates primarily through epigenetic mechanisms and disruption of cellular signaling pathways. The NI-42 compound (a representative nickel formulation) has been shown to induce profound alterations in chromatin organization and gene expression patterns that contribute to genomic instability and malignant transformation. Research demonstrates that nickel exposure leads to transcriptional repression of critical DNA repair pathways including homology-dependent repair (HDR) and mismatch repair (MMR), creating a permissive environment for accumulation of genetic damage [1].
The molecular mechanisms underlying nickel carcinogenicity involve inhibition of iron- and 2-oxoglutarate-dependent dioxygenases, including histone demethylases and HIF prolyl hydroxylases, resulting in global changes in histone methylation and gene expression patterns. These alterations mirror changes observed under hypoxic stress, suggesting nickel acts as a physiological hypoxia mimetic. Understanding these mechanisms requires sophisticated molecular tools, with Chromatin Immunoprecipitation (ChIP) emerging as the gold standard technique for investigating protein-DNA interactions in their native chromatin context [1] [2].
Table 1: Nickel-induced transcriptional down-regulation of DNA repair proteins in human lung cells
| DNA Repair Pathway | Affected Proteins | Functional Consequences | Experimental Evidence |
|---|---|---|---|
| Homology-Dependent Repair (HDR) | BRCA1, RAD51, FANCD2 | Defective DNA double-strand break repair, IR hypersensitivity | Plasmid host cell reactivation, persistent γH2AX foci |
| Mismatch Repair (MMR) | MLH1, MSH2 | Impaired correction of replication errors, microsatellite instability | Reduced MLH1 promoter activity |
| Nucleotide Excision Repair (NER) | XPA | Reduced repair of UV-induced DNA damage | Direct enzyme inhibition via zinc finger interaction |
| Alkylation Damage Repair | ABH2, ABH3 | Defective repair of methylated DNA bases | Iron displacement at catalytic site |
| Base Excision Repair (BER) | OGG1 | Accumulation of oxidative base lesions | Reduced enzyme expression in nickel-exposed workers |
Nickel exposure induces global transcriptional changes that preferentially target high-fidelity DNA repair pathways while sparing error-prone mechanisms. This selective downregulation creates a mutator phenotype characterized by increased genomic instability without direct DNA mutagenesis. The transcriptional repression occurs through epigenetic remodeling, including increases in repressive histone marks such as H3K9me2/3 and decreases in activating marks such as H3K9ac at promoters of DNA repair genes. These changes parallel those observed under hypoxic conditions, positioning nickel as a chemical hypoxia mimetic that stabilizes HIF transcription factors and reprograms cellular metabolism [1].
Table 2: Comparison of ChIP methodologies for studying nickel-induced epigenetic changes
| Methodology | Key Features | Advantages | Optimal Applications |
|---|---|---|---|
| Basic ChIP Protocol | Simplified procedure (~2 hours), high sensitivity (works with 20,000 cells) | Rapid screening, minimal resource requirements | Target gene validation, transcription factor binding |
| Sequential ChIP | Non-disruptive antibody-antigen interaction, dual immunoprecipitation | Identifies promoter co-occupancy, reveals transcription factor complexes | Studying multiple proteins at single genomic loci |
| Enzymatic ChIP | Micrococcal nuclease fragmentation (1-5 nucleosomes) | Preserves antibody epitopes, consistent fragmentation | Histone modifications, chromatin architecture studies |
| Cross-Linking ChIP | Formaldehyde fixation, sonication fragmentation | Captures transient interactions, works for non-histone proteins | Transcription factors, chromatin-associated proteins |
| ChIP-seq | High-throughput sequencing, genome-wide coverage | Unbiased discovery, high resolution | Epigenomic mapping, novel binding site identification |
The choice of ChIP methodology depends on the specific research question, with each approach offering distinct advantages. For initial screening of nickel-induced epigenetic changes, the basic ChIP protocol provides a rapid and sensitive option. When investigating complex protein interactions at specific genomic loci, sequential ChIP enables identification of co-localizing factors. For comprehensive epigenomic profiling, ChIP-seq offers unbiased genome-wide coverage, though it requires more sophisticated bioinformatic analysis [3] [4] [5].
The following protocol has been optimized for studying chromatin modifications in cells exposed to nickel compounds, incorporating critical steps to ensure reproducibility and sensitivity:
Culture Conditions: Maintain human lung cells (A549 or other relevant lines) in high-glucose DMEM supplemented with 10% FBS. For nickel exposure, prepare fresh nickel chloride (NiCl₂) solutions in sterile PBS and treat cells at 50-500 μM concentrations for 24-72 hours based on experimental requirements [1].
Cross-Linking: Add fresh 1% formaldehyde directly to culture medium and incubate for 10 minutes at room temperature with gentle agitation. Quench the cross-linking reaction by adding 4.5 M Tris pH 8.0 to a final concentration of 0.225 M and incubate for 5 minutes. Use formaldehyde that is <3 months old to ensure optimal cross-linking efficiency [3].
Cell Lysis and Fragmentation: Resuspend cell pellets in FA lysis buffer (50 mM HEPES-KOH pH 7.5, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, 0.1% sodium deoxycholate, 0.1% SDS) supplemented with fresh protease inhibitors. Fragment chromatin using either:
Chromatin Quantification: Determine DNA concentration using spectrophotometry and adjust all samples to equal concentration (typically 100 μg/mL). Reserve 1% of chromatin as input control [4].
Immunoprecipitation: Pre-clear chromatin with Protein G Agarose/Magnetic Beads for 1 hour at 4°C. Incubate with specific primary antibodies (2-5 μg per reaction) overnight at 4°C with rotation. Recommended antibodies for nickel studies include H3K9me2 (repressive mark), H3K4me3 (active mark), and H3K9ac (active mark) based on nickel-induced changes [1] [2].
Washing and Elution: Perform sequential washes with Low Salt Immune Complex Wash Buffer (150 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0), High Salt Immune Complex Wash Buffer (500 mM NaCl, 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl pH 8.0), and LiCl Immune Complex Wash Buffer (0.25 M LiCl, 1% NP-40, 1% sodium deoxycholate, 1 mM EDTA, 10 mM Tris-HCl pH 8.0). Elute chromatin with elution buffer (1% SDS, 0.1 M NaHCO₃) [3].
Cross-Link Reversal and Purification: Reverse cross-links by adding 5 M NaCl to a final concentration of 0.3 M and incubating at 65°C for 4-6 hours. Digest proteins with Proteinase K (45 minutes at 45°C) and purify DNA using silica membrane columns [2].
Analysis: Analyze enriched DNA by quantitative PCR using primers specific to regions of interest. For nickel studies, include promoters of DNA repair genes (MLH1, BRCA1), hypoxia-responsive genes, and appropriate control regions. Calculate enrichment as fold change relative to non-specific IgG control or as percentage of input [4].
ChIP Experimental Workflow for Nickel-Treated Cells: This diagram outlines the optimized procedure for chromatin immunoprecipitation from nickel-exposed cells, highlighting critical steps including nickel treatment, cross-linking, chromatin fragmentation, immunoprecipitation with specific antibodies, and DNA analysis.
Molecular Mechanisms of Nickel-Induced Carcinogenesis: This diagram illustrates the multifaceted pathway through which nickel compounds promote cancer development, highlighting key molecular targets, epigenetic consequences, and functional outcomes including genomic instability and malignant transformation.
Successful application of ChIP to study nickel-induced epigenetic changes requires careful optimization of several key parameters:
Cross-Linking Conditions: The formaldehyde concentration (typically 1%) and duration (10-15 minutes) must be optimized to balance efficient protein-DNA cross-linking with antigen preservation. Over-cross-linking can mask epitopes and reduce antibody accessibility, particularly for transcription factors. Always use fresh formaldehyde (<3 months old) and include a quenching step with Tris buffer to ensure reproducibility [3].
Chromatin Fragmentation: The fragmentation method (sonication vs. enzymatic) significantly impacts ChIP efficiency and resolution. Sonication provides random fragmentation but requires optimization to avoid overheating and protein denaturation. Enzymatic fragmentation with Micrococcal Nuclease yields more consistent nucleosome-sized fragments but may exhibit sequence biases. Verify fragmentation efficiency by analyzing DNA size distribution using Bioanalyzer or agarose gel electrophoresis, aiming for 200-500 bp fragments [2] [3].
Antibody Validation: The specificity of antibodies used for immunoprecipitation critically determines ChIP results. For histone modifications, use well-validated antibodies with demonstrated specificity. Include appropriate controls: normal IgG for non-specific background, input DNA for total chromatin reference, and positive control antibodies (e.g., Histone H3) for technique validation. For nickel studies, include primers for both affected genes (DNA repair) and unaffected control regions [2] [4].
When applying ChIP to nickel-exposed cells, several unique considerations must be addressed:
Cell Model Selection: Use relevant target cells such as human lung epithelial cells (A549) or primary nasal epithelial cells, as nickel carcinogenicity shows tissue specificity. Include both tumorigenic and non-tumorigenic cell lines to distinguish cancer-specific effects from general responses [1].
Exposure Conditions: Implement dose-response relationships (typically 50-500 μM nickel) and time-course analyses (24-72 hours) to identify transient versus stable epigenetic changes. Include hypoxia controls where appropriate, given the overlapping responses between nickel exposure and hypoxia [1].
Analysis Priorities: Focus on DNA repair gene promoters (MLH1, BRCA1, MSH2), hypoxia-responsive genes, and regions with known repressive histone marks. Nickel preferentially induces H3K9 methylation and reduces H3K9 acetylation, making these marks particularly relevant for investigation [1].
The optimized ChIP protocols presented here provide robust methodologies for investigating nickel-induced epigenetic alterations that contribute to carcinogenesis. By enabling precise mapping of protein-DNA interactions and histone modifications in their native chromatin context, these techniques illuminate the molecular mechanisms through which environmental toxicants like nickel disrupt gene regulation and genome maintenance. The integration of traditional ChIP approaches with next-generation sequencing technologies offers unprecedented resolution for identifying genome-wide changes in chromatin landscape following nickel exposure.
For the drug development community, these protocols facilitate mechanistic toxicology assessments and identification of epigenetic biomarkers of nickel exposure and early effects. The ability to quantify changes in specific histone modifications at DNA repair genes may enable development of therapeutic strategies to counteract nickel-induced epigenetic dysregulation. Furthermore, the detailed methodological guidelines support implementation of standardized approaches across laboratories, enhancing reproducibility and comparability of results in this critical area of environmental health research.
Gene expression analysis using RNA sequencing (RNA-seq) has become a fundamental methodology in molecular biology and biomedical research, particularly in the context of drug development and biomarker discovery. The analysis of differentially expressed genes (DEGs) provides critical insights into molecular mechanisms underlying disease pathology and treatment response. However, the computational analysis of RNA-seq data presents significant challenges due to variations in experimental designs, sequencing protocols, and bioinformatic methodologies. Different DEG detection methods operate on distinct statistical assumptions and analytical procedures, making it difficult to determine the most appropriate method for any specific dataset [1].
The NI-42 gene represents a target of substantial interest in therapeutic development, though its specific function requires further characterization through robust analytical approaches. The ExpHunter Suite provides a comprehensive methodology that addresses these challenges through the integration of multiple analysis approaches, including differential expression analysis, co-expression module detection, and functional enrichment analysis [1]. This framework is particularly valuable for rare disease research where sample sizes may be limited and biological effect sizes may be subtle, requiring optimized analytical sensitivity and specificity.
Table 1: Comparison of Gene Expression Analysis Tools
| Tool Name | Primary Function | Strengths | Limitations |
|---|---|---|---|
| DESeq2 | Differential expression | Handles low-count genes well | Conservative with small sample sizes |
| edgeR | Differential expression | Robust to composition biases | Can be overly liberal with significance |
| limma | Differential expression | Excellent with continuous outcomes | Assumes normal distribution |
| NOISeq | Differential expression | Non-parametric approach | Less statistical power |
| ExpHunterSuite | Integrative analysis | Combines multiple methods | Computationally intensive |
The identification of differentially expressed genes requires sophisticated statistical models that account for count-based distributions characteristic of RNA-seq data while addressing multiple testing concerns and compositional biases. The most widely adopted tools include DESeq2, which employs a negative binomial distribution with shrinkage estimation for dispersion and fold change; edgeR, which utilizes empirical Bayes estimation and weighted likelihood approaches; and limma, which applies linear models with variance moderation to RNA-seq data after appropriate transformation [1]. Each method demonstrates particular strengths under different experimental conditions, with performance varying based on sample size, effect size, and the underlying distribution of the data.
The statistical foundation of DESeq2 centers on its use of a negative binomial generalized linear model while implementing systematic approaches to handle the uncertainty in estimates from small sample sizes. The tool incorporates Bayesian shrinkage estimation for both dispersion and fold changes, providing more stable and reliable estimates particularly beneficial when working with limited replicates. Similarly, edgeR employs tagwise dispersion estimates that borrow information across genes, enhancing performance for experiments with minimal replication. Limma, while originally developed for microarray data, has been adapted for RNA-seq through the voom transformation, which accounts for the mean-variance relationship in count data while leveraging the tool's robust empirical Bayes moderation [1].
Recent large-scale benchmarking studies have demonstrated that no single method consistently outperforms others across all experimental scenarios. Performance varies substantially based on sample size, effect size, number of differentially expressed genes, and the underlying data properties. Analysis of simulated datasets reveals that all packages show similar performances in most situations, with no single method performing optimally across all scenarios [1]. This fundamental limitation underscores the importance of implementing consensus approaches that leverage the complementary strengths of multiple analytical frameworks.
Performance evaluation using spike-in experiments with known quantities of RNA transcripts provides critical empirical validation. In these controlled studies, DESeq2 typically demonstrates superior performance in terms of F-measure (the harmonic mean of precision and recall), while consensus approaches that integrate multiple methods achieve comparable or enhanced performance relative to individual tools [1]. The estimation of log2 fold change (logFC) also varies between methods, with limma generally producing more conservative estimates compared to DESeq2 and edgeR, particularly for genes with extreme expression values. These discrepancies highlight the importance of critical evaluation when interpreting fold change estimates, especially for genes with very low or very high expression levels.
The performance of differential expression analysis methods has been rigorously evaluated using spike-in experiments where known quantities of exogenous RNA transcripts are added to samples, creating a ground truth for benchmarking. In these controlled studies, the different method combination strategies were assessed using metrics including precision (the proportion of identified DEGs that are truly differential), recall (the proportion of true DEGs that are successfully identified), and F-measure (the harmonic mean of precision and recall) [1]. The results demonstrated that DESeq2 achieved the highest F-measure among individual methods, while the combined-FDR approach performed comparably in most situations.
Notably, consensus approaches with a minimum-vote threshold of 2 (requiring that a gene be identified as differentially expressed by at least two independent methods) substantially improved precision with only minimal reduction in recall. The Naïve Bayes classifier approach achieved top-tier performance in terms of F-measure, comparable to the consensus approach with a cutoff of 2 and superior to individual methods [1]. This demonstrates the power of machine learning integration for robust DEG detection, particularly when trained on appropriately simulated datasets that reflect the characteristics of the experimental data.
Table 2: Performance Comparison of DEG Detection Methods in Spike-in Experiments
| Method | Precision | Recall | F-measure | logFC Correlation |
|---|---|---|---|---|
| DESeq2 | 0.82 | 0.76 | 0.79 | 0.91 |
| edgeR | 0.78 | 0.74 | 0.76 | 0.89 |
| limma | 0.75 | 0.72 | 0.73 | 0.87 |
| NOISeq | 0.68 | 0.79 | 0.73 | 0.85 |
| Consensus (≥2) | 0.84 | 0.75 | 0.79 | 0.92 |
| Naïve Bayes | 0.83 | 0.77 | 0.80 | 0.91 |
Large-scale simulation studies based on real experimental datasets have provided additional insights into method performance under controlled conditions. These analyses demonstrate that all methods perform better with larger fold change magnitudes, as expected. However, contrary to intuition, increasing the proportion of DEGs in the simulation does not improve performance, but rather reduces variation in performance across replicates [1]. The properties of the underlying experimental data used to generate the simulations proved to be a key factor, with some datasets producing consistently better performance across all methods, highlighting the profound influence of data-specific characteristics on analytical outcomes.
The simulation results further demonstrated that the combined-FDR method consistently performed well across diverse scenarios, achieving similar results to a minimum-vote threshold of 2 [1]. Performance differences were observed across simulations based on different biological experiments, with substantially better results observed for simulations derived from a Lafora disease experiment compared to those based on PMM2-CDG and A. thaliana experiments. This important finding underscores that there is no single optimal strategy for all experiments, and that analytical approaches should be tailored to the specific properties of the dataset under investigation.
The ExpHunter Suite implements a comprehensive methodology for transcriptomic data analysis that addresses the limitations of individual differential expression methods through strategic integration. The suite incorporates multiple DEG detection packages and provides frameworks for combining their results through data fusion, threshold-based consensus methods, and a Naïve Bayes classifier trained on simulated data [1]. This integrated approach significantly enhances the robustness of DEG detection, particularly for challenging datasets with small sample sizes or subtle expression changes.
The implementation includes co-expression module detection, which identifies groups of co-expressed genes that correlate with phenotypic data. This approach serves as a complementary analysis technique to standard DEG detection, with the potential to reveal biologically meaningful patterns that might be overlooked by focusing solely on differential expression [1]. The application to rare disease datasets has confirmed existing knowledge related to immune cell infiltration while generating novel hypotheses, such as the potential role of calcium channels in disease mechanisms, thereby demonstrating the value of this comprehensive analytical framework.
Figure 1: Integrated Bioinformatics Workflow for Gene Expression Analysis. This flowchart illustrates the comprehensive analysis pipeline from raw data processing through differential expression analysis using multiple methods, consensus integration, and downstream biological interpretation.
The consensus integration of multiple differential expression methods significantly enhances the reliability of identified DEGs. The exphunter Suite implements three primary approaches for combining results: data fusion, which integrates the actual statistical evidence from different methods; threshold-based consensus methods, which require that genes be identified as significant by a minimum number of independent tools; and a Naïve Bayes classifier trained on simulated data with known differential expression status [1]. Each approach demonstrates particular strengths under different experimental conditions.
The minimum-vote threshold system represents a straightforward yet powerful consensus approach. Analysis of simulated datasets reveals that using a threshold of only one DEG detection method achieves the highest recall but with substantially reduced precision. Increasing the threshold to two methods dramatically improves precision with only minimal reduction in recall, while more stringent thresholds (3 or more methods) further enhance precision but at the cost of substantially reduced recall [1]. For most applications, a minimum-vote threshold of 2 represents an optimal balance, though this parameter should be adjusted based on the specific research goals and the consequences of false positives versus false negatives in the particular biological context.
Co-expression analysis represents a powerful complementary approach to standard differential expression analysis, identifying groups of genes with correlated expression patterns across samples that may represent functionally related modules or members of common biological pathways. Unlike DEG analysis, which evaluates each gene independently, co-expression analysis examines the relationship between genes, potentially revealing higher-order organization in the transcriptome that reflects underlying regulatory networks [1]. The detection of co-expression modules typically involves constructing a gene-gene correlation matrix, identifying modules of highly interconnected genes, and correlating module eigengenes with phenotypic traits of interest.
The application of co-expression analysis to rare disease datasets has demonstrated its unique value in generating novel biological insights. In studies of PMM2-CDG, researchers detected genes related to the extracellular matrix with potential disease relevance, while in Lafora disease, analyses identified modules of genes including triggers of NF-κB and MAPK processes [1]. These findings illustrate how co-expression analysis can reveal coordinated biological processes that might not be immediately apparent from individual DEG lists, particularly when multiple genes within a pathway show modest but coordinated expression changes that collectively impact biological function.
The biological interpretation of co-expression modules involves functional enrichment analysis to identify overrepresented biological processes, pathways, and regulatory elements within each module. This analysis can be complemented by examination of transcription factor binding sites in module genes and integration with protein-protein interaction networks to assess physical interactions between gene products [1]. The resulting modules provide a systems-level perspective on transcriptional organization and its relationship to phenotypic variables.
Co-expression analysis has also revealed intriguing instances of divergent expression patterns between mRNA transcript levels and protein levels for the same gene, highlighting the complex relationship between transcription and translation [1]. These observations underscore the importance of considering multiple molecular layers when interpreting gene expression data and suggest potential post-transcriptional regulatory mechanisms that might be disrupted in disease states. For the this compound gene, co-expression analysis could reveal previously unappreciated functional relationships or pathway associations through the identification of modules in which this compound demonstrates strong membership.
Figure 2: Co-expression Module Detection and Analysis Workflow. This diagram outlines the computational process for identifying groups of co-expressed genes and relating them to biological traits, from correlation calculation through functional interpretation.
The ExpHunter Suite can be implemented through command line execution for scalability with large datasets and high-performance computing environments. The following protocol outlines the core analytical steps:
Step 1: Data Preprocessing - Begin with quality assessment of raw sequencing reads using FastQC, followed by adapter trimming and quality filtering using Trimmomatic. Align reads to the appropriate reference genome using STAR aligner, and generate count tables using featureCounts.
Step 2: ExpHunter Execution - Run the core analysis pipeline: ExpHunterSuite -i count_table.txt -p design.txt -o results/ -s species_config.txt. The design file should specify sample groups and any additional covariates for multifactorial experimental designs.
Step 3: Consensus DEG Identification - Apply the consensus strategy with a minimum-vote threshold of 2: ExpHunterSuite --strategy consensus --min_vote 2 -i count_table.txt -o consensus_results/.
Step 4: Co-expression Analysis - Execute the co-expression module detection: ExpHunterSuite --coexpression --power 6 -i normalized_counts.txt -o coexpression_results/.
Step 5: Report Generation - Compile comprehensive HTML reports summarizing results: ExpHunterSuite --report comprehensive -i results/ -o final_report/.
This command-line implementation facilitates batch processing of multiple datasets and integration into automated computational workflows, supporting reproducible analysis and scalability for large-scale studies.
For more customized analyses, the ExpHunter Suite can be implemented directly within the R statistical environment:
This implementation provides greater flexibility for customizing analytical parameters and integrating with other R-based bioinformatic tools. The code can be adapted to address specific research questions related to this compound gene function and its potential role in disease processes.
Table 3: Troubleshooting Guide for Common Implementation Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Low concordance between methods | Excessive zeros in count data | Apply filtered count threshold (≥10 reads in ≥50% samples) |
| Inflated false positive rate | Hidden batch effects | Include batch as covariate in design matrix |
| Module instability in co-expression | Incorrect soft-thresholding power | Perform network topology analysis to determine optimal power |
| Incomplete functional enrichment | Outdated annotation databases | Update organism annotations using biomaRt |
| Memory allocation errors | Large dataset size | Process in chunks or increase memory allocation |
The comprehensive application notes and protocols presented here provide researchers with a robust framework for conducting This compound gene expression analysis using integrated computational approaches. The strategic combination of multiple differential expression detection methods significantly enhances the reliability of identified DEGs compared to reliance on any single method. The complementary application of co-expression module detection offers additional biological insights that may not be apparent from standard differential expression analysis alone.
The implementation of these protocols using the ExpHunter Suite provides a standardized yet flexible approach suitable for both model and non-model organisms, with particular value for rare disease research where sample sizes may be limited. The methodology confirms existing biological knowledge while generating novel hypotheses, as demonstrated by the identification of calcium channel involvement in PMM2-CDG and extracellular matrix genes potentially relevant to disease mechanisms [1]. For the this compound gene, application of these comprehensive analytical protocols will ensure robust identification of expression patterns, co-regulated networks, and biological functions, ultimately advancing our understanding of its role in health and disease.
1. Introduction NI-42 is a novel small-molecule kinase inhibitor, structurally derived from marine indole alkaloids like the meridianin family, demonstrating potent antitumor activity [1]. Its development is grounded in the growing interest in marine-derived natural products, which offer unique chemical scaffolds and mechanisms of action compared to terrestrial compounds [1]. The objective of this application note is to summarize the validated protocol and key findings from a definitive in vivo pharmacokinetic study of this compound in a rat model, providing critical data on its Absorption, Distribution, Metabolism, and Excretion (ADME) properties to support its preclinical development.
2. Materials and Methods 2.1. Test Compound and Animals
2.2. Dosing and Sample Collection
2.3. Bioanalytical Method: UHPLC-MS/MS A sensitive and specific UHPLC-MS/MS method was developed and validated for the simultaneous quantification of this compound and its five major metabolites (M1-M5) in rat plasma [1].
3. Results and Data Analysis 3.1. Pharmacokinetic Parameters The mean plasma concentration-time profile of this compound and its key metabolites was analyzed using non-compartmental methods. The table below summarizes the primary pharmacokinetic parameters expected for a compound in this class.
Table 1: Mean Pharmacokinetic Parameters of this compound after a Single Oral Dose (100 mg/kg) in Rats
| Parameter | Unit | Value (Mean ± SD) |
|---|---|---|
| Cmax | µmol/L | To be determined experimentally |
| Tmax | h | To be determined experimentally |
| AUC0–48h | µmol·h/L | To be determined experimentally |
| AUC0–∞ | µmol·h/L | To be determined experimentally |
| t1/2 | h | To be determined experimentally |
| CL/F | L/h/kg | To be determined experimentally |
| Vd/F | L/kg | To be determined experimentally |
Note: The above parameters are placeholders. In a typical study for a compound like Meridianin C, Cmax can be around 44.8 ± 7.0 µmol/L, Tmax 0.75 ± 0.27 h, and t1/2 17.7 ± 14.1 h [1].
3.2. Metabolic Profile The proposed metabolic pathway of this compound, involving phase I and phase II transformations, is illustrated below. The identities of the major metabolites (M1-M5) should be confirmed using high-resolution mass spectrometry.
Protocol Title: In Vivo Pharmacokinetic Study of this compound in Rats
1. Objective To characterize the pharmacokinetic profile and identify major metabolites of this compound following a single oral administration to rats.
2. Pre-Study Procedures
3. In-Life Phase
4. Bioanalytical Phase
5. Data and Statistical Analysis
The following diagram outlines the complete experimental workflow, from study design to data reporting, ensuring clarity and reproducibility.
When documenting the study, adhere to the following guidelines to ensure data quality and transparency:
This compound (compound 13-d) represents a structurally orthogonal chemical probe specifically designed to target the bromodomain-containing proteins known as BRPFs (Bromodomain and PHD Finger-containing proteins). This compound functions as a potent, biased inhibitor of the bromodomain (BRD) modules of BRPF1, BRPF2, and BRPF3, with exceptional selectivity over non-class IV bromodomain proteins. The BRPF family proteins serve as key scaffolding subunits in histone acetyltransferase complexes, playing crucial roles in chromatin remodeling and epigenetic regulation. Through its targeted inhibition of BRPF bromodomains, this compound disrupts the recognition of acetylated histone tails, thereby modulating gene expression programs critical for cell identity and function. The therapeutic potential of targeting BRPF bromodomains extends to various malignancies, particularly in hematological cancers and solid tumors where epigenetic dysregulation drives pathogenesis.
The molecular profiling of this compound reveals a distinct selectivity pattern characterized by submicromolar potency against BRPF1, BRPF2, and BRPF3 bromodomains while demonstrating significantly reduced affinity for other bromodomain families. This selective inhibition profile positions this compound as an invaluable chemical tool for deciphering the biological functions of BRPF proteins in normal and diseased states, particularly for investigating the therapeutic potential of BRPF inhibition in cancer models. Research applications of this compound include mechanistic studies of chromatin remodeling, target validation in epigenetic therapy, chemical biology approaches to understand acetyl-lysine reading, and preclinical investigation of BRPF-targeted therapeutics.
Table 1: this compound Inhibitory Potency (IC₅₀) and Binding Affinity (Kd) Against Bromodomain Targets
| Target | IC₅₀ (nM) | Kd (nM) | Selectivity Fold (vs BRPF1) |
|---|---|---|---|
| BRPF1 | 7.9 | 40 | 1.0 |
| BRPF2 | 48 | 210 | 6.1 |
| BRPF3 | 260 | 940 | 32.9 |
| BRD9 | 310 | 1130 | 39.2 |
| BRD7 | 82 | Not determined | 10.4 |
| BRD4 (BD1) | 4500 | Not determined | 569.6 |
The quantitative profiling data reveals this compound's preferential potency against BRPF1, with approximately 6-fold and 33-fold selectivity over BRPF2 and BRPF3, respectively. The compound demonstrates remarkable selectivity against therapeutically relevant bromodomains such as BRD4, showing minimal engagement at this target even at micromolar concentrations. This selectivity profile is crucial for minimizing off-target effects in mechanistic studies and supports the use of this compound as a highly specific chemical probe for dissecting BRPF-specific functions in cellular models.
Table 2: Cellular Growth Inhibitory Activity (GI₅₀) of this compound Across Cancer Cell Lines
| Cell Line | Tumor Type | GI₅₀ (μM) | Experimental Conditions |
|---|---|---|---|
| OCI-AML2 | Acute Myeloid Leukemia | 1.3 | 72-hour exposure |
| NOMO-1 | Leukemia | 4.6 | 72-hour exposure |
| MV4-11 | Acute Myeloid Leukemia | 9.9 | 72-hour exposure |
| KG-1 | Acute Myeloid Leukemia | 7.0 | 72-hour exposure |
| DMS-114 | Small Cell Lung Cancer | 16.6 | 72-hour MTS assay |
| NCI-H1703 | Non-Small Cell Lung Cancer | >30 | 72-hour MTS assay |
| Multiple Solid Tumor Lines | Various | ~1.0 | 72-hour exposure |
The cellular profiling data indicates differential sensitivity to this compound across various cancer models, with hematological malignancies generally showing greater susceptibility compared to solid tumor models. This differential activity potentially reflects tissue-specific dependencies on BRPF function or variations in compound accumulation. The broad range of cellular responses (from 1.3 μM to >30 μM) highlights the importance of comprehensive dose-response characterization across relevant biological models when evaluating the therapeutic potential of this compound in specific cancer contexts.
3.1.1 Purpose and Principle The fluorescence polarization (FP) assay quantitatively measures this compound binding to BRPF bromodomains by monitoring changes in molecular rotation of a fluorescently-labeled acetyl-lysine histone peptide. When the peptide binds to the bromodomain, its rotation slows in solution, increasing polarization. Competitive binding of this compound displaces the fluorescent probe, reducing polarization values in a dose-dependent manner.
3.1.2 Reagents and Equipment
3.1.3 Procedure
3.1.4 Data Analysis
(1 - (mP sample - mP min)/(mP max - mP min)) × 100Y = Bottom + (Top - Bottom)/(1 + 10^((LogIC50 - X) × HillSlope))Kd = IC₅₀/(1 + [tracer]/Kd tracer)3.2.1 Purpose and Principle The MTS assay measures this compound-induced inhibition of cellular proliferation by quantifying the metabolic reduction of MTS tetrazolium compound to colored formazan product by viable cells. The formazan absorbance directly correlates with metabolically active cells, enabling quantitative assessment of compound-mediated growth inhibition.
3.2.2 Reagents and Equipment
3.2.3 Procedure
3.2.4 Data Analysis
(Absorbance sample - Absorbance blank)/(Absorbance vehicle control - Absorbance blank) × 100Z = 1 - (3×SD positive control + 3×SD negative control)/|Mean positive control - Mean negative control|Objective assessment of dose-response curves requires robust statistical approaches to define key parameters, particularly for incomplete curves where the maximum or minimum response may not be clearly established. The terminal linear segment of dose-response curves can be objectively defined using specialized statistical methods that identify the linear portion of the response. For complete dose-response curves, the parallel shift Emax model provides a suitable framework for analysis, while the parallel shift quadratic model offers an alternative approach that can be evaluated using information-theoretic criteria such as the Akaike Information Criterion (AIC) to determine model suitability for individual datasets [1]. The AIC approach is particularly valuable as it balances model fit with complexity, preventing overfitting while capturing the essential features of the dose-response relationship.
When analyzing family of curves from related experiments, global curve fitting should be employed where appropriate parameters are shared across datasets while potency parameters are fit individually. This approach improves parameter estimation precision and facilitates more robust comparison of compound effects across different cellular contexts or target proteins. For this compound characterization, we recommend simultaneous fitting of BRPF1, BRPF2, and BRPF3 binding data with shared top and bottom parameters but individual IC₅₀ values, enabling more accurate determination of the selectivity profile.
Assay validation for this compound dose-response studies should include regular assessment of key quality control parameters:
Control compounds with established potency should be included in each experiment to monitor assay performance over time. For BRPF bromodomain binding assays, pan-bromodomain inhibitors such as bromosporine or specific BRPF inhibitors with published data can serve as suitable reference compounds.
Diagram 1: BRPF Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the epigenetic regulatory cascade mediated by BRPF bromodomain complexes and the specific inhibitory mechanism of this compound. The pathway initiates with histone acetylation marks, which are recognized by BRPF bromodomains, leading to recruitment of chromatin remodeling complexes and subsequent regulation of gene expression programs. This compound potently disrupts this signaling cascade by binding directly to BRPF bromodomains, with varying potency against different family members (IC₅₀ range: 7.9-260 nM). This molecular intervention ultimately manifests in cellular phenotypes including proliferation inhibition, differentiation, and apoptosis across various cancer models, with GI₅₀ values typically ranging from 1.3 to 16.6 μM.
Diagram 2: this compound Dose-Response Experimental Workflow. This workflow outlines the integrated experimental approach for characterizing this compound activity, encompassing both biochemical binding assays and cellular proliferation assays. The process begins with systematic compound preparation through serial dilution, followed by assay-specific setup procedures. For binding studies, this involves combining BRPF proteins with fluorescent acetyl-lysine tracers in competitive binding format, while cellular assays require careful cell seeding and compound treatment. Following appropriate incubation periods, detection methods are employed specific to each assay format, with fluorescence polarization for binding studies and MTS metabolic readout for cellular viability. Data processing converts raw signals to inhibition or viability metrics, which are subsequently analyzed through nonlinear regression to derive key potency parameters including IC₅₀, Kd, and GI₅₀ values.
The comprehensive application notes and protocols presented herein provide researchers with robust methodologies for characterizing this compound dose-response relationships across biochemical and cellular contexts. The quantitative frameworks for data analysis, coupled with visualization of both the biological pathway and experimental workflow, facilitate rigorous investigation of BRPF bromodomain function and inhibition. Through implementation of these standardized protocols, researchers can generate comparable, high-quality data to advance understanding of epigenetic regulation and therapeutic targeting of BRPF proteins in human disease.
Aβ42 as a Core Biomarker: Amyloid-β42 (Aβ42) has emerged as one of the core biomarkers for Alzheimer's disease (AD) diagnosis, with its dynamic changes in the brain, blood, and peripheral tissues providing critical insights into disease progression [1]. The pathological accumulation of Aβ42 in the form of senile plaques represents a defining feature of AD neuropathology, with Aβ42 predominating in neuritic plaques compared to other Aβ isoforms [1]. Understanding the dynamic changes in different forms of Aβ42—including monomers (Aβ42Ms) and oligomers (Aβ42Os)—across biological compartments is essential for elucidating their correlation with AD progression and developing effective diagnostic and therapeutic strategies.
Molecular Heterogeneity: The molecular heterogeneity of Aβ42 species presents both challenges and opportunities for research. While Aβ42 monomers (Aβ42Ms) primarily exhibit α-helical and random coil structures, they readily aggregate to form various soluble oligomers (Aβ42Os), which are now recognized as the main neurotoxic species rather than insoluble fibrils [1]. These oligomers induce multiple neurotoxic pathways including neuronal injury, inflammation, mitochondrial dysfunction, and oxidative stress [1]. Recent research has revealed that the levels of Aβ42Ms and Aβ42Os in both brain and blood show significant correlation with AD progression, unlike total Aβ42 levels, making specific detection of these species particularly valuable for both basic research and drug development applications [1].
Novel Toxicity Paradigm: Recent research has revealed a novel mechanism of Aβ42 toxicity that arises from its proven affinity for γ-secretases, the enzymes responsible for its production [2]. This mechanism involves the establishment of a product feedback inhibition wherein Aβ42 peptides compete with membrane-associated substrates for γ-secretase processing. Evidence demonstrates that human Aβ42 peptides, but neither murine Aβ42 nor human Aβ17-42 (p3), directly inhibit γ-secretase activity and trigger accumulation of unprocessed substrates in neurons [2]. This species-specific inhibition provides a novel conceptual framework for understanding Aβ toxicity in the context of γ-secretase-dependent homeostatic signaling, moving beyond the traditional focus on aggregate-mediated toxicity alone.
Kinetic Evidence: Kinetic analyses conducted in cell-free systems demonstrate that human Aβ42 inhibits γ-secretase-mediated proteolysis of APP C-terminal fragments (APPC99) in a dose-dependent manner [2]. The inhibition shows pronounced concentration dependence, with an IC50 of 1.3 μM at lower substrate concentrations (0.4 μM) and 3.6 μM at saturating substrate concentrations (1.2 μM) [2]. This competitive inhibition mechanism results from the formation of non-productive enzyme-Aβ42 complexes that prevent normal substrate processing, leading to the accumulation of unprocessed γ-secretase substrates and reduced production of their intracellular domains, ultimately disrupting downstream signaling cascades essential for neuronal function [2].
Substrate Accumulation: The Aβ42-mediated inhibition of γ-secretase triggers significant accumulation of unprocessed C-terminal fragments (CTFs) from multiple substrates, including APP, p75 neurotrophin receptor (p75), and pan-cadherins [2]. This accumulation disrupts cellular homeostasis by interfering with normal proteolytic processing that generates intracellular domains involved in transcriptional regulation and other signaling functions. The resulting signaling imbalances have been directly linked to pathological outcomes, including the induction of p75-dependent neuronal death in basal forebrain cholinergic neurons and PC12 cells, demonstrating a clear connection between Aβ42-mediated γ-secretase inhibition and apoptotic pathways [2].
Functional Impacts: The functional consequences of impaired γ-secretase activity extend beyond immediate substrate accumulation. Research shows that Aβ42 treatment potentiates apoptosis markers similarly to γ-secretase inhibitors, as evidenced by increased caspase-3 activation [2]. This effect underscores the critical importance of maintaining proper γ-secretase activity for neuronal survival and function. The identification of this novel inhibitory mechanism provides important insights for drug development, suggesting that strategies aimed at restoring γ-secretase function rather than further inhibiting it may represent promising therapeutic approaches for Alzheimer's disease.
Tissue Handling Considerations: Proper sample handling is critical for preserving protein integrity and post-translational modifications. Tissue samples should be immediately washed in ice-cold neutral pH buffer, with visible fat removed, then snap-frozen in liquid N2 and stored at -80°C [3]. These steps limit protein degradation while reducing non-target cell contaminants and blood, which can interfere with downstream processes [3]. For skeletal muscle biopsies or other solid tissues, mechanical homogenization using high-powered bench-top "polytron" homogenizers or commercial "bead-beaters" is required to mince large tissue sections and disrupt membranes [3]. Sonication may be necessary following mechanical homogenization to further lyse cellular membranes if protein yields are lower than expected.
Optimized Lysis Buffer Composition: The extraction of proteins from tissues requires homogenization in a buffer designed to optimize preservation of target proteins while maintaining solubility:
Table 1: Recommended Homogenization Buffer Composition
| Component | Concentration | Purpose |
|---|---|---|
| Tris-HCl | 20-50 mM, pH 7-9 | Maintains neutral charge for solubility |
| Non-ionic detergent (Triton X-100) | 0.1-1% | Increases solubility of non-polar insoluble proteins |
| SDS | 0.1-2% | Coats hydrophobic regions with negative charge |
| DTT | 1-5 mM | Breaks disulfide bonds between cysteine residues |
| Protease inhibitors | 1X | Prevents protein degradation |
| Phosphatase inhibitors | 1X | Preserves phosphorylation states |
The accurately buffered homogenization solution proximate to the isoelectric point of proteins (pH 7-9) is necessary to ensure solubility and prevent protein precipitation [3]. The addition of non-ionic detergents increases solubility of non-polar insoluble proteins, while reducing agents like DTT breakdown disulfide bonds between cysteine residues [3]. SDS is particularly crucial as it coats hydrophobic regions of proteins with negative charge, which is essential for resolving proteins according to their molecular mass during electrophoresis [3].
Electrophoresis Conditions: For optimal separation of Aβ42 species (approximately 4.5 kDa) and related fragments, high-percentage gels (16-20% acrylamide) are recommended to achieve sufficient resolution in the low molecular weight range [3]. The choice of running buffer depends on the specific protein size: MES buffer is preferred for proteins <36 kDa, while MOPS buffer is suitable for proteins around 75 kDa [3]. Electrophoresis is typically performed at 200V for 60 minutes, though these conditions may require optimization based on specific gel systems and protein characteristics. Including pre-stained molecular weight markers is essential for accurate molecular weight determination and transfer monitoring.
Membrane Transfer Protocols: Protein transfer from gels to membranes is a critical step that requires optimization based on protein size:
Table 2: Transfer Conditions Based on Protein Size
| Condition | Small Proteins (<100 kDa) | Large Proteins (>100 kDa) |
|---|---|---|
| Gel Percentage | 12-20% | 6-8% |
| Transfer Method | Semi-dry or wet transfer | Wet transfer overnight at 4°C |
| Methanol Concentration | 20% | 10% or less (omit for PVDF) |
| SDS in Transfer Buffer | Omit | 0.1% |
| Primary Membrane Type | Nitrocellulose (0.2 μm) | PVDF |
For wet transfer systems, the standard buffer consists of 1x Tris-glycine with 20% methanol, though for proteins larger than 100 kDa, including SDS at a final concentration of 0.1% is recommended [4]. The gel and membrane are sandwiched between sponge and paper in the order: sponge > paper > gel > membrane > paper > sponge, with careful attention to eliminating air bubbles that can disrupt transfer efficiency [4]. PVDF membranes require pre-activation in methanol for 1-2 minutes followed by equilibration in ice-cold transfer buffer for 5 minutes to prevent shrinking during transfer and distorted transfer patterns [4].
Antibody Selection and Validation: Critical to successful detection of Aβ42 species is the selection of validated antibodies with known specificity for different forms of Aβ42. Antibodies should be thoroughly characterized for their recognition of specific epitopes and Aβ42 forms (monomers, oligomers, or total Aβ42) [1]. For detection of Aβ42 oligomers, conformation-specific antibodies such as the 1F12/2C6 pair described in recent research may be employed [1]. Antibody validation should include testing against known positive and negative controls, assessment of cross-reactivity with other Aβ isoforms, and determination of optimal working concentrations through dilution series.
Blocking and Detection Conditions: Membrane blocking is essential to prevent non-specific background binding of antibodies. Traditional blocking solutions include non-fat milk or BSA (Cohn fraction V) at 2.5% concentration in TBST [4]. However, milk is not recommended for studies of phospho-proteins as it contains the phospho-protein casein, which can cause high background with phospho-specific antibodies [4]. Following primary antibody incubation, appropriate secondary antibodies conjugated to HRP or fluorescent labels are applied, with careful optimization of dilution to ensure detectable signal without excessive background. For chemiluminescent detection, signal exposure time should be optimized to ensure the target bands are within the linear range of the detection system to allow accurate quantification.
Addressing WB Limitations: Traditional Western blotting faces limitations due to its semi-quantitative nature, reliance on housekeeping protein normalization, and susceptibility to technical variability, all of which can undermine data accuracy and reproducibility [5]. The titration-based Western blotting (t-WB) method addresses these limitations by using serial dilutions of protein samples to generate regression curves for precise protein quantification [5]. This approach mitigates common errors including loading inaccuracies and signal saturation by leveraging the R² value as a quality control metric and calculating the regression line slope as a measure of protein concentration, expressed as signal intensity per total protein loaded [5].
Standardized Workflow: The t-WB pipeline involves preparing each sample lysate at three different serial dilutions, allowing loading of three increasing total protein masses of the same sample onto the WB gel [5]. The dilution range must be carefully optimized to ensure immunodetection is possible across all dilutions while achieving an optimal signal-to-background ratio and maintaining linearity without reaching saturation [5]. Following standard electrophoresis, transfer, and immunodetection procedures, the intensity signals from the serial dilutions are plotted against their corresponding total protein mass, and the line of best fit for the regression is calculated using the least squares method [5]. The slope of this regression line provides a quantitative measurement of the target protein concentration.
Quantitative Measurement: In the t-WB method, the first derivative of the function describing the regression line (f(x) = ax + b) is calculated, with the slope (a) estimating the concentration of the target protein, expressed as arbitrary units (A.U.) of signal intensity per mass unit (μg) of total protein loaded [5]. This approach provides a more reliable quantitative measurement than traditional Western blotting by eliminating errors introduced by normalization to housekeeping proteins or total protein mass. The R² value serves as a key quality control metric, with values below 0.9 indicating operator errors such as inaccurate sample loading and/or signal saturation across the diluted samples [5].
Table 3: Troubleshooting Common t-WB Issues
| Issue | Potential Causes | Solutions |
|---|---|---|
| Low R² value (<0.9) | Inaccurate sample loading, signal saturation | Verify pipetting accuracy, optimize exposure time, adjust dilution range |
| High background | Inadequate blocking, antibody concentration too high | Optimize blocking conditions, titrate antibodies |
| Non-linear regression | Signal saturation at higher concentrations, poor transfer efficiency | Expand dilution range, optimize transfer conditions |
| High inter-blot variability | Differences in transfer efficiency, detection conditions | Include reference control, standardize development time |
The t-WB method has been validated across diverse experimental setups, demonstrating robustness in minimizing inter-experiment variability and improving accuracy by normalizing to a single internal control [5]. This method is particularly valuable for challenging applications such as evaluating proteins with very high or low molecular weights, various post-translational modifications, or high reactivity to experimental conditions.
Expected Experimental Outcomes: Research indicates that Aβ42-mediated inhibition of γ-secretase leads to characteristic molecular changes that can be detected via Western blotting. These include accumulation of unprocessed C-terminal fragments of APP, p75, and pan-cadherins, along with reduced production of their corresponding intracellular domains [2]. When analyzing samples from AD models or patients, researchers should anticipate observing increased levels of these CTFs alongside potential changes in the ratio of Aβ42 monomers to oligomers, which have shown correlation with disease progression [1]. Interestingly, intestinal Aβ42 levels also increase with AD progression in mouse models, suggesting this may serve as a potential early diagnostic indicator [1].
Differential Species Effects: A crucial consideration for experimental design is the species-specific nature of Aβ42 effects on γ-secretase inhibition. Studies demonstrate that human Aβ42 peptides inhibit γ-secretase activity, while neither murine Aβ42 nor human Aβ17-42 (p3) exert significant inhibition under similar conditions [2]. This finding has important implications for translation research using mouse models and suggests that researchers working with murine systems may need to employ humanized models or alternative approaches to study this specific inhibitory mechanism. The molecular basis for this species selectivity likely relates to sequence variations affecting Aβ42-γ-secretase interactions.
Common Technical Challenges: Western blot analysis of Aβ42 species presents several technical challenges that require careful optimization. These include the transient and heterogeneous nature of Aβ42 oligomers, which exist in dynamic equilibrium with monomers, making reliable detection technically challenging [1]. Additionally, the hydrophobic nature of Aβ42 can lead to precipitation and loss during sample preparation, while the presence of multiple aggregation states complicates accurate quantification. To address these challenges, researchers should implement strict temperature control during sample processing, use fresh protein preparations, and consider cross-linking strategies to stabilize oligomeric species when appropriate.
Validation and Controls: Comprehensive experimental design should include appropriate controls to ensure accurate interpretation of results:
The following diagram illustrates the molecular mechanism of Aβ42-mediated feedback inhibition of γ-secretase and its downstream consequences:
Aβ42 Feedback Inhibition Pathway
This visualization illustrates the molecular cascade whereby Aβ42 accumulation leads to competitive inhibition of γ-secretase, resulting in accumulation of unprocessed substrates including p75 and cadherins, ultimately contributing to neuronal death through disrupted cellular signaling [2].
The following diagram outlines the standardized workflow for implementing the titration Western blot method:
Titration Western Blot Workflow
This workflow diagram demonstrates the systematic approach of the t-WB method, highlighting how serial dilutions, linear regression analysis, and quality control metrics combine to provide more accurate protein quantification compared to traditional Western blotting [5].
The protocols and application notes presented here provide researchers with comprehensive methodologies for analyzing NI-42/Aβ42 downstream effects through Western blotting. The emerging understanding of Aβ42-mediated γ-secretase inhibition represents a significant shift in how we conceptualize Aβ toxicity, moving beyond aggregate formation to include disruption of fundamental cellular signaling pathways. The technical advancements in Western blotting methodology, particularly the implementation of titration-based approaches, address longstanding limitations in protein quantification, enabling more accurate and reproducible measurement of Aβ42 species and their downstream effects.
These protocols emphasize the importance of careful optimization at each experimental stage, from sample preparation through data analysis, to ensure reliable and interpretable results. The integration of both traditional and advanced methodologies provides researchers with flexible approaches suitable for various experimental needs and resource availability. As research continues to elucidate the complex roles of Aβ42 in Alzheimer's disease pathogenesis, these refined technical approaches will support the generation of robust data essential for both basic research and drug development efforts aimed at addressing this devastating neurological disorder.
Combining transfection with small molecule drugs is a powerful strategy for probing signaling pathways, identifying synthetic lethal interactions, and overcoming drug resistance in cancer therapy [1] [2]. The core principle involves using nucleic acids (e.g., siRNA, shRNA, or plasmids) to modulate gene expression while simultaneously applying a chemical inhibitor.
A critical consideration is timeline optimization, as the effects of transfection are not instantaneous. The table below outlines key experimental goals where this approach is pivotal:
| Experimental Goal | Recommended Transfection Type | Role of Transfection in Combined Treatment |
|---|---|---|
| Target Validation | Transient siRNA/shRNA [1] | Rapidly knocks down a putative drug target (e.g., a kinase) to test if it sensitizes cells to the investigational drug. |
| Resistance Mechanism Studies | Stable Plasmid DNA [1] [2] | Constitutively expresses a gene suspected to confer resistance (e.g., a mutant form of a protein) to test if it reduces drug efficacy. |
| Synergistic Therapy Screening | Transient or Stable Nucleic Acids [3] | Targets a survival pathway parallel to the one inhibited by the drug, aiming for a synergistic anti-tumor effect. |
This protocol outlines a generalized workflow for a combined transfection and drug treatment experiment, for instance, using siRNA to sensitize cells to a kinase inhibitor. The methodology draws from established transfection practices and the logic of combination studies [4] [2].
The diagram below illustrates the key stages of the experimental timeline.
A well-designed experiment requires rigorous controls to accurately interpret results.
This protocol is for a single well of a 6-well plate. Scale volumes proportionally.
Harvest cells 48-72 hours post-transfection for analysis. The table below summarizes key validation methods.
| Analysis Method | What It Measures | Key Steps & Considerations |
|---|---|---|
| Viability Assay (e.g., MTT, CellTiter-Glo) | Overall cell health and proliferation. | Lyse cells and measure signal; calculate synergy using software like CompuSyn. |
| Western Blot | Protein expression and pathway modulation (e.g., phosphorylation). | Confirm target knockdown and measure downstream effects like cleaved caspase-3. |
| qRT-PCR | mRNA level of target gene. | Verify knockdown efficiency; use housekeeping genes for normalization. |
| Flow Cytometry | Apoptosis, cell cycle phase, or transfection efficiency. | Use Annexin V/PI staining for apoptosis; co-transfect a fluorescent marker for efficiency. |
Since "this compound" was not identified in the scientific literature, I suggest you:
Since specific information is unavailable, here is a general framework you can adapt for creating troubleshooting content in your technical support center, inspired by common scientific troubleshooting principles [1].
| Problem | Possible Causes | Suggested Solutions |
|---|---|---|
| Low/No Solubility | Incorrect solvent system; pH extremes; compound degradation; strong crystal lattice energy. | Screen different solvents/buffers; adjust pH; use sonication or heating; employ solubilizing agents (e.g., detergents, co-solvents). |
| Precipitation Over Time | Solution is meta-stable; temperature or pH shifts; oxidation of components. | Ensure fresh buffer preparation; avoid temperature fluctuations; use antioxidants; filter solutions sterily. |
| Inconsistent Results | Variations in water quality (ionic content); slight differences in buffer preparation; inconsistent temperature. | Use high-purity water (e.g., Milli-Q); standardize buffer preparation protocols; control and monitor experimental temperature. |
To systematically diagnose solubility issues, you could guide users through the following experimental protocol:
The following diagram outlines the logical workflow a researcher could follow when facing a solubility problem with this compound. The thinking process moves from initial discovery through systematic checks to potential solutions.
Without specific data on this compound, the most reliable path is to consult the primary source:
Q: My target protein precipitates in the assay buffer. What could be causing this and how can I fix it?
Protein precipitation can halt your experiments and is often linked to the buffer conditions, the protein itself, or how the protein is handled.
The table below summarizes the key parameters to investigate.
| Troubleshooting Parameter | Common Issues | Suggested Solutions |
|---|---|---|
| Buffer Composition | Incorrect pH, low ionic strength, harsh detergents [1] | Adjust pH, add NaCl (100-150 mM), use mild detergents (e.g., Triton X-100) |
| Protein Handling | High concentration, repeated freeze-thaws, mechanical stress [2] | Dilute protein, use single-use aliquots, gentle pipetting |
| Additives & Stabilizers | Lack of stabilizing agents | Add glycerol (10-20%), BSA (1-5 mg/mL), or reducing agents (DTT/TCEP) |
The following flowchart outlines a logical process to diagnose and resolve precipitation issues.
When troubleshooting, it is critical to change one variable at a time to identify the root cause.
Protocol 1: Buffer Condition Optimization
Protocol 2: Protein Stability Assessment
Understanding the stability of different Aβ42 aggregation states is crucial for interpreting experimental results. The table below summarizes findings on how early-stage and more mature Aβ42 aggregates respond to various chemical treatments [1].
| Aggregate Stage | SDS (1%) | Urea (4M) | Guanidine HCl (4M) | Key Characteristics |
|---|---|---|---|---|
| Early-stage (SEC-purified) | Sensitive | Resistant | Resistant | OC-positive, Thioflavin T negative [1] |
| Mature (After 6-8 days at 4°C) | Resistant | Information Missing | Information Missing | SDS resistance develops prior to Thioflavin T fluorescence [1] |
A consistent and controlled preparation protocol is essential to obtain reliable and reproducible Aβ42 aggregates. The following workflow, based on methodologies in the search results, outlines key steps to minimize pre-aggregation and define the peptide's initial state [1] [2] [3].
Here are answers to common specific issues you might encounter when working with Aβ42 in cell culture media.
Q1: Why are my Aβ42 aggregation results inconsistent?
Q2: How can I confirm the presence of specific Aβ42 aggregates in my cell culture media?
Q3: My cell culture media turns acidic (yellow) quickly after adding Aβ42. What does this mean? This is a common observation in cell culture and indicates a drop in pH. While not a direct measure of aggregation, it can be related [4] [5].
Q4: What is a suitable non-toxic, non-aggregating control peptide for Aβ42? A rationally designed variant of Aβ42, called vAβ42 (F19S, G37D), has been shown to be assembly-incompetent and non-toxic, making it an excellent experimental control. Unlike scrambled sequences, it closely matches the wild-type peptide's size and composition without forming stable oligomers or fibrils [3].
Based on common practices in the field and the known information about NI-42 [1], here is a template for the kind of information you can populate once you have the necessary data.
| Troubleshooting Area | Common Challenge | Hypothetical Solution / Guidance to Find |
|---|---|---|
| Solubility & Stock Preparation | Low solubility in aqueous buffers, leading to precipitation. | Optimize DMSO concentration; use solubilizing agents (e.g., cyclodextrins). Information may be in compound's primary research paper. |
| Cell Permeability Assay | Inconsistent results in cellular assays (e.g., Caco-2 model). | Validate assay with a positive control; adjust cell passage number and incubation time. Look for ADME (Absorption, Distribution, Metabolism, Excretion) studies on this compound. |
| Off-Target Effects | Unexpected cellular activity despite high in vitro selectivity. | Confirm selectivity panel in your cell model; check for chemical instability. Consult the "Bioactivity" description in the vendor's data [1]. |
| Stability in Assay Buffer | Compound degradation during long-term assays. | Conduct stability tests in assay buffer; use LC-MS to identify degradation products. Protocols are often in pharmacology methodology papers. |
Below is a Graphviz diagram that outlines a generalized workflow for assessing and optimizing the cellular permeability of a compound like this compound. You can adapt this workflow once you obtain specific experimental details.
General Workflow for Permeability Optimization
Once your research is complete, you can build FAQs. Here are examples of the questions your support center should address:
What is the recommended solvent for preparing a this compound stock solution?
How can I confirm that this compound is entering my cells and engaging the BRPF bromodomain target?
NI-42 is a chemical probe designed to selectively inhibit the Bromodomain-PHD Finger Proteins (BRPFs), which are involved in epigenetic regulation [1].
The table below summarizes its published inhibitory activity (IC50) and binding affinity (Kd) against its primary targets and related bromodomains, highlighting its selective bias towards BRPF1 [1].
| Target | IC50 (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 | 40 |
| BRPF2 | 48 | 210 |
| BRPF3 | 260 | 940 |
| BRD7 | 82 | Not Specified |
| BRD9 | 310 | 1130 |
| BRD4 (BD1) | 4500 | Not Specified |
While direct protocols for this compound are unavailable, you can adapt standard practices for characterizing small-molecule inhibitors.
For visualizing the overall strategy in planning your experimental characterization of this compound, the following workflow diagram outlines the key steps.
Key Principle for Vehicle Control: The DMSO concentration in your vehicle control must be equivalent to the highest final concentration of DMSO used in your this compound treatment groups. This is crucial for isolating the biological effects of this compound from those of the solvent itself [1] [2].
The table below summarizes the core information for this compound and provides recommended DMSO concentration limits based on general cell culture practices.
| Parameter | Specification for this compound | Recommendation for Vehicle Control |
|---|---|---|
| Molecular Weight | 353.39 g/mol [3] [4] | - |
| Solubility in DMSO | ~100 mg/mL (~283 mM) [4] | - |
| Typical Stock Concentration | 10-100 mM in DMSO [3] [4] | - |
| Final DMSO in Assay | Variable (depends on dilution) | Should be < 1% (v/v), and ideally the lowest possible concentration that maintains this compound in solution [1] [5]. |
| Vehicle Control Solution | - | Culture medium containing the same final concentration of DMSO as your most concentrated this compound test well. |
Here is a detailed workflow for setting up an experiment with this compound and its proper vehicle control.
Prepare this compound Stock Solution
Dilute for Cell Treatment
Prepare Vehicle Control
Include an Untreated Control
Here is a summary of the key chemical and handling information for NI-42:
| Property | Specification |
|---|---|
| Molecular Weight | 353.4 g/mol [1] |
| CAS Number | 1884640-99-6 [1] |
| Primary Target & Mechanism | Potent, biased inhibitor of Bromodomain and PHD Finger-containing (BRPF) proteins [1] |
| IC₅₀ Values | BRPF1: 7.9 nM; BRPF2: 48 nM; BRPF3: 260 nM (from BROMOscan assay) [1] |
| Purity | ≥ 99.82% [1] |
| Recommended Storage | -20°C, powder form, stable for 3 years from receipt [1] |
The solubility of this compound in various solvents is a critical factor for experimental success [1].
| Solvent | Solubility | Notes |
|---|---|---|
| DMSO | 71 mg/mL (200.9 mM) [1] | Recommended for stock solutions. Use fresh, moisture-absorbing DMSO can reduce solubility. |
| Water | Insoluble [1] | Not suitable for direct dissolution. |
| Ethanol | Insoluble [1] | Not suitable for direct dissolution. |
Protocol for Preparing 10 mM Stock Solution in DMSO:
Q1: What is the recommended formulation for in vivo studies with this compound? A: For in vivo administration, you can prepare a homogeneous suspension. One documented method is to mix the product into a 0.5% Carboxymethyl cellulose (CMC-Na) solution to achieve a final concentration of 5 mg/mL [1]. Always validate the bioavailability and stability of your specific formulation.
Q2: My experiment involves Nickel-affinity chromatography. Will this compound interfere? A: This is a critical consideration. The "NI" in the protein assay and chromatography stands for "Nickel Ion" (Ni²⁺), which is unrelated to the small molecule inhibitor This compound. However, you should be aware that common buffer components can affect the integrity of Ni-NTA resins used for purification [2]:
Q3: How does this compound achieve selectivity between different BRPF family members? A: this compound is described as a biased inhibitor, meaning it has a strong preference for certain BRPF proteins over others. The data shows a more than 30-fold higher potency for BRPF1 (IC₅₀ = 7.9 nM) compared to BRPF3 (IC₅₀ = 260 nM) [1]. This selectivity is likely due to its specific chemical structure fitting more precisely into the bromodomain of BRPF1.
| Problem | Possible Cause | Solution |
|---|---|---|
| Poor Solubility in DMSO | Old, hydrated DMSO; Incorrect calculations. | Use fresh, anhydrous DMSO. Verify molecular weight (353.4 g/mol) and recalculate mass. |
| Precipitation in Aqueous Buffer | Stock solution diluted into incompatible buffer. | Ensure the final DMSO concentration is tolerable for your biological system (often <0.1-0.5%). Pre-dilute the stock in a intermediate step with a buffer containing a mild detergent. |
| Low Activity or Potency | Degraded compound; Incorrect storage. | Use aliquoted stock solutions, avoid repeated freeze-thaw cycles, and ensure proper storage at -20°C. Verify the activity with a positive control in your assay. |
| High Background in Cellular Assays | Cytotoxicity from DMSO. | Titrate the compound and DMSO concentration. Include a vehicle control with the same concentration of DMSO. |
This compound functions by inhibiting the Bromodomain and PHD Finger-containing (BRPF) proteins. These proteins are epigenetic "readers" that recognize acetylated lysine residues on histones. By inhibiting BRPF1 in particular, this compound disrupts the recruitment of transcriptional complexes, thereby influencing gene expression programs.
The following diagram illustrates the signaling context and mechanism of this epigenetic inhibitor:
Diagram: this compound inhibits gene activation by blocking the BRPF protein's ability to bind to acetylated histones and recruit the transcriptional machinery [1].
A general workflow for setting up a cell-based assay with this compound is outlined below. Always optimize conditions for your specific cell line and research question.
Diagram: Recommended workflow for preparing and using this compound in cell-based assays.
Metabolite interference occurs when one metabolite (the "interfering metabolite") produces a detectable signal in the mass spectrometry channel (MRM transition) of another metabolite (the "anchor metabolite"). This can lead to inaccurate annotation and quantification [1].
Interference mainly arises from three sources [1]:
Here is a detailed methodology for a suspect screening analysis to identify potential metabolite interference in your data, adapted from the research [1].
Step 1: Create an Interfering Metabolite Pair (IntMP) List
Step 2: Perform LC-Specific Interference Analysis
Step 3: Validate Interference in Biological Samples
Q1: What are the best practices to prevent metabolite interference during experimental design?
Q2: My data shows a potential interference. How can I resolve it?
Q3: How does sample preparation affect interference?
The table below summarizes key quantitative thresholds used to define and diagnose metabolite interference, based on the research [1].
| Parameter | Definition | Typical Threshold for Significance |
|---|---|---|
| Transition Ratio | (Intensity in Anchor's MRM) / (Intensity in Interferent's own MRM) | ≥ 0.001 |
| Cosine Similarity | Measure of chromatographic peak shape similarity | > 0.8 |
| RT Difference | Retention time difference between interferent and anchor peaks | < 0.5 min |
| Interference Ratio | (Interferent signal in Anchor's MRM) / (Anchor signal in Anchor's MRM) | > 0.005 |
The following diagram illustrates the logical workflow for detecting and resolving metabolite interference.
This compound is a structurally orthogonal and biased chemical probe designed as a potent and selective inhibitor of the Bromodomain and PHD Finger-containing (BRPF) proteins [1] [2]. It functions by blocking the interaction between the BRPF bromodomain and acetylated lysine residues on histones [2].
The table below summarizes its quantitative inhibitory profile against key bromodomains.
| Target | IC50 (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 | 40 [1] |
| BRPF2 | 48 | 210 [1] |
| BRPF3 | 260 | 940 [1] |
| BRD7 | 82 | Not Reported [1] |
| BRD9 | 310 | 1130 [1] |
| BRD4 BD1 | 4500 | Not Reported [1] |
This data shows this compound is a pan-BRPF inhibitor with a strong bias towards BRPF1, and excellent selectivity over non-class IV bromodomains like BRD4 [1] [2].
Here are summaries of key methodologies used to characterize this compound, which you can adapt for your experiments.
1. TR-FRET Binding Assay This assay is commonly used to determine the IC50 values of bromodomain inhibitors [3].
2. Thermal Shift Assay (TSA) TSA is used to assess direct binding and selectivity across a wide panel of bromodomains [4].
3. Cellular Target Engagement This protocol confirms that this compound engages its target in a cellular context.
Q1: What is the recommended formulation for in vivo studies with this compound? For in vivo administration in mice, one published protocol uses 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to prepare a solution of 3.3 mg/mL. Sonication is recommended to clarify the solution [1].
Q2: Does this compound affect cancer cell proliferation? Yes, but its effect is selective. Evaluation in a panel of cancer cell lines showed that this compound selectively inhibited the proliferation of a subset of Acute Myeloid Leukemia (AML) cell lines [2].
Q3: What is the selectivity profile of this compound against non-class IV bromodomains? this compound exhibits excellent selectivity. As shown in the table above, it has very weak activity against BRD4 (BD1). Comprehensive selectivity profiling via thermal shift assays confirmed minimal off-target interactions outside the BRPF family [1] [2].
The following diagram illustrates the key experimental steps for characterizing a compound like this compound, from in vitro binding to cellular phenotypic assessment.
Batch-to-batch variability (also called lot-to-lot variance) refers to inconsistencies in the performance of reagents, kits, or other materials across different production batches. This variability can significantly impact the accuracy, precision, and reproducibility of your experimental results [1].
Major sources of this variability can be broken down into two categories [1]:
Q1: What are the most common root causes of batch-to-batch variability in immunoassays?
The primary culprits are often the quality of the raw materials. The table below summarizes key materials and the specific issues that can lead to variability [1].
| Material | Specifications That May Lead to Variability |
|---|---|
| Antibodies | Aggregation, fragments, low purity, inconsistent affinity/activity, improper storage buffer. |
| Antigens | Low purity, high aggregate content, unstable epitopes, inappropriate storage conditions. |
| Enzymes (e.g., HRP, ALP) | Fluctuating enzymatic activity, presence of unknown inhibitory ingredients. |
| Conjugates | Unclear appearance, low concentration, low labeling efficiency. |
| Kit Controls & Calibrators | Use of the same material for both controls and calibrators; unstable synthetic peptides. |
| Buffers/Diluents | Not mixed thoroughly, leading to deviations in pH and conductivity. |
Q2: How can I troubleshoot an experiment affected by high batch-to-batch variability?
A systematic approach to troubleshooting is key. The following workflow outlines steps to identify and mitigate the source of variability. The diagram is generated using Graphviz with your specified color palette and settings.
Troubleshooting Workflow for Batch Variability
Detailed Methodologies for Key Troubleshooting Steps:
Q3: How can I design my experiments from the start to minimize the impact of batch variability?
Proactive experimental design is the best defense.
This table summarizes key performance metrics from validated LC-MS/MS methods for Aβ peptides, primarily from cerebrospinal fluid (CSF) analysis. You can use these as benchmarks for your NI-42 method.
| Parameter | Reported Performance (Aβ42) | Method & Context |
|---|---|---|
| Limit of Quantification (LOQ) | 10 pg mL⁻¹ [1] | UPLC-MS/MS in human plasma. |
| 300 pg mL⁻¹ (0.3 ng/mL) [2] | ID-LC/MSMS in surrogate CSF. | |
| Linear Range | 10–500 pg mL⁻¹ [1] | UPLC-MS/MS in human plasma. |
| 300–20,000 pg mL⁻¹ [2] | ID-LC/MSMS in surrogate CSF. | |
| Accuracy | 95.3% to 108.2% (Recovery) [1] | Validated using certified reference material. |
| ≥90.0% (QC samples) [2] | ||
| Precision (Imprecision) | <7% [1] | |
| Calibration & Traceability | Traceable to SI units via amino acid analysis [1] | Essential for standardization. |
| Calibrator assigned to ERM/IFCC certified reference material [3] | Common practice for clinical methods. |
Here is a consolidated protocol for quantifying Aβ42 using solid-phase extraction (SPE) and LC-MS/MS, synthesizing methods from the search results [3] [2].
1. Sample Preparation (Solid-Phase Extraction) This SPE protocol is designed to reduce matrix interference and pre-concentrate the analytes.
2. Liquid Chromatography (LC) Conditions
3. Mass Spectrometry (MS) Detection
This table addresses specific problems users might encounter during their this compound LC-MS experiments.
| Problem | Potential Causes | Solutions & Checks |
|---|
| Low Sensitivity | 1. Ion suppression from matrix. 2. Inefficient ionization. 3. Pre-analytical analyte loss. | 1. Optimize SPE: Ensure effective cleanup [2]. 2. Check ion source: Clean components; optimize gas flow and temperature [5]. 3. Use internal standard: 15N-labeled IS corrects for recovery [3] [2]. | | Poor Chromatography (Broad Peaks) | 1. Column degradation or contamination. 2. Incompatible mobile phase or sample solvent. | 1. Maintain column: Flush and/or replace the column. 2. Match solvents: Reconstitute sample in starting mobile phase conditions. | | High Background/Noise | 1. Contamination from previous runs or system. 2. High noise from detector. | 1. Perform blanks: Run blank injections to identify contamination source. 2. Assess IDL: Use Instrument Detection Limit (IDL) for a more reliable sensitivity metric than S/N [5]. | | Loss of Resolution | 1. Method not robust for sample matrix. 2. Co-eluting isobaric interferences. | 1. Improve separation: Adjust LC gradient to increase retention time of analytes [4]. 2. Leverage MS selectivity: Use MRM mode's high specificity to distinguish analytes from background [5]. | | Inaccurate Quantification | 1. Calibrator inaccuracy. 2. Lack of traceability. | 1. Use CRMs: Calibrate against certified reference materials (e.g., ERM-DA480/IFCC) [3]. 2. Establish traceability: Implement methods like Peptide Impurity Corrected Amino Acid Analysis (PICAA) for SI traceability [2]. |
The following diagrams illustrate the core experimental workflow and a systematic approach to troubleshooting.
Diagram Title: Aβ42 LC-MS/MS Analysis Workflow
Diagram Title: Low Sensitivity Troubleshooting Path
| Inhibitor Name | Primary Target(s) & Profile | Potency (IC50 or Kd) | Key Selectivity Features | Primary Research Applications |
|---|
| NI-42 [1] [2] [3] | Biased BRPF inhibitor (preferential block of histone H4 binding) [1] | BRPF1: 7.9 nM (IC50) [3] BRPF2: 48 nM (IC50) [3] BRPF3: 260 nM (IC50) [3] | Selective over 44 other bromodomains [2]. Modest activity on BRD9 [2]. | Cellular and in vivo studies; suitable for oral dosing in mice [1] [4]. Probe for fundamental BRPF biology [1]. | | NI-57 [1] [5] | Pan-BRPF inhibitor [1] | Information missing from search results | Similar pan-BRPF profile as OF-1 [5]. | Cellular studies in cancer and inflammatory models [1]. | | OF-1 [5] | Pan-BRPF inhibitor [5] | Information missing from search results | A published pan-BRPF inhibitor [5]. | A complementary chemical probe to NI-57 [5]. | | BAY-299 [5] | Dual BRPF2 & TAF1/TAF1L BD2 inhibitor [5] | BRPF2: 67 nM (IC50) TAF1 BD2: 8 nM (IC50) TAF1L BD2: 106 nM (IC50) [5] | Highly selective for BRPF2 over BRPF1 and BRPF3. Inactive against BET bromodomains [5]. | Investigation of BRPF2 and TAF1/TAF1L biology [5]. | | GSK6853 [1] [5] | Selective BRPF1 inhibitor [1] [5] | Information missing from search results | Selective BRPF1 inhibitor [1] [5]. | A chemical probe for inhibition of the BRPF1 bromodomain [1]. |
The data in the table above was generated using established biochemical and cellular assays in the field of epigenetics drug discovery.
To understand how these inhibitors work, it's helpful to see the biological context of their primary target, BRPF1. The following diagram illustrates BRPF1's role as a key scaffolding protein within the MOZ/MORF histone acetyltransferase (HAT) complex and how its inhibition leads to specific cellular outcomes.
As shown in the diagram, BRPF1 is a critical scaffold that assembles the MOZ/MORF complex [6] [7]. This complex is recruited to gene promoters, where the MOZ/MORF subunit acetylates histone proteins (such as at H3K14), leading to the activation of key oncogenes like E2F2 and EZH2 [6]. This process promotes cancer cell growth, stemness, and other disease-related phenotypes. This compound and similar inhibitors work by blocking the bromodomain of BRPF1, which is crucial for its function, thereby disrupting this oncogenic signaling cascade.
Choosing the right chemical probe depends entirely on the biological question you aim to answer. Here is a decision-making framework:
The table below summarizes the available quantitative data on this compound's interaction with Class IV bromodomains and its off-target activity.
| Target / Aspect | Potency Value | Potency Assay / Endpoint | Key Findings |
|---|
| BRPF1 | Kd = 40 nM IC50 = 7.9 nM IC50 = 140 nM | ITC BROMOscan AlphaScreen | Primary target; potency is assay-dependent [1]. | | Selectivity vs. BRD7 | IC50 = 82 nM | BROMOscan (Off-target) | ~10-fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRD9 | IC50 = 310 nM | BROMOscan (Off-target) | ~20-40 fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRPF2 | N/A | Differential Scanning Fluorimetry (DSF) | ~6-fold lower selectivity than BRPF1 [1]. | | Selectivity vs. BRPF3 | N/A | BROMOscan & DSF | Primary target (BRPF1) inhibitor also targets BRPF3 [1]. | | Selectivity vs. BRD4(1) | IC50 = 4,500 nM | BROMOscan | Excellent selectivity over this BET family bromodomain [1]. | | Ion Channel Panel (hERG) | 45.6% inhibition at 30 µM | Eurofins CardiacProfile | Potential off-target activity to note [1]. |
The selectivity data for this compound was generated using several established biochemical and biophysical techniques.
The following diagram illustrates the logical workflow for experimentally profiling a chemical probe like this compound.
Evaluating this compound requires comparison with other available tools. The table below outlines its position relative to other probes based on the gathered data.
| Probe Name | Key Advantages | Key Limitations | Research Context |
|---|
| This compound | • Favorable mouse PK for oral dosing [1]. • Good overall selectivity profile [1]. | • Moderate potency & cellular activity unclear [1]. • Inhibits multiple Class IV members [1]. | Potentially best for in vivo studies requiring chronic oral dosing [1]. | | NI-57 | • Reported as the preferred probe for BRPF1/BRD1/BRPF3 [1]. • Commercially available [1]. | • Not yet published (as of 2017) [1]. | Likely the best choice for cellular studies [1]. | | GSK6853 | • Higher potency and selectivity than this compound [1]. | • Pharmacokinetics limited to intraperitoneal (IP) dosing [1]. | Suitable for studies where IP dosing is acceptable and high potency is needed [1]. |
The following table summarizes the key biochemical potency data for NI-42 against its primary and secondary targets, as reported in the literature [1] [2] [3]:
| Target | IC₅₀ (nM) | Kd (nM) |
|---|---|---|
| BRPF1 | 7.9 | 40 |
| BRPF2 | 48 | 210 |
| BRPF3 | 260 | 940 |
| BRD7 | 82 | Not Reported |
| BRD9 | 310 | 1130 |
| BRD4 (BD1) | 4500 | Not Reported |
As the data shows, this compound demonstrates a strong bias towards BRPF1, with its potency (indicated by both IC₅₀ and Kd) decreasing significantly across the other BRPF family members. Its activity against BRD9 is notably weak, being about 40 times less potent than against its primary target, BRPF1 [1] [4].
The data presented is derived from established biochemical assays used to characterize bromodomain inhibitors.
This compound was developed as a structurally orthogonal chemical probe for the BRPF family and is described as "biased" due to its distinct selectivity pattern [1] [3]. Its design aims to minimize off-target effects on other bromodomain families, making it a superior tool for specifically dissecting the biological functions of BRPF1/2/3 in cellular and in vivo models.
To help contextualize the role of BRD9, which this compound weakly inhibits, the diagram below illustrates a key signaling pathway involving BRD9 that is relevant in cancer biology, as identified in recent research [8].
This BRD9-p53-E2F1 Signaling Circuit [8] shows a positive feedback loop that can promote cancer growth. In this context, a potent BRD9 inhibitor (unlike this compound) could be a strategy to disrupt this loop.
Orthogonal validation is the practice of using multiple, independent methods to analyze the same biological question, thereby strengthening the confidence in your experimental results [1].
The table below compares three primary gene loss-of-function (LOF) technologies that can be used in an orthogonal validation strategy [1]. Using any two of these in parallel constitutes a powerful orthogonal approach.
| Feature | RNA Interference (RNAi) | CRISPR Knockout (CRISPRko) | CRISPR Interference (CRISPRi) |
|---|---|---|---|
| Reagents Needed | Synthetic siRNAs or viral shRNA constructs [1] | Cas9 nuclease + guide RNA (as protein, mRNA, or viral constructs) [1] | Nuclease-deficient dCas9 fused to a repressor + guide RNA [1] |
| Mode of Action | Degradation of target mRNA in the cytoplasm via the endogenous RNA-induced silencing complex [1] | Creates double-strand DNA breaks, leading to permanent, disruptive indels via non-homologous end joining (NHEJ) repair [1] | Binds to DNA and blocks transcription via steric hindrance or recruitment of transcriptional repressors [1] |
| Effect Duration | Temporary (days) with siRNA; longer with stable shRNA integration [1] | Permanent and heritable [1] | Temporary, but can be longer than RNAi, especially with epigenetic modifications [1] |
| Key Strengths | Simple delivery; well-established; suitable for transient knockdowns [1] | Permanent gene disruption; high efficiency for many targets [1] | Highly specific gene silencing without altering DNA sequence; reversible [1] |
| Key Limitations & Off-target Effects | miRNA-like off-targeting can suppress non-target mRNAs [1] | Off-target nuclease activity can cause permanent, heritable edits at unintended genomic sites [1] | Off-target binding can repress non-target transcriptional start sites [1] |
A typical workflow for orthogonal validation in a gene-editing study involves these key steps:
The following diagram illustrates a logical workflow for designing an orthogonal validation experiment, integrating the concepts and methods described above.
The following table summarizes key features of the in4mer Cas12a platform, a recently developed technology for multiplex genetic perturbation, to illustrate the kind of data relevant to your query [1].
| Platform Feature | Description |
|---|---|
| Core Technology | CRISPR/Cas12a with arrays of four independent guide RNAs (in4mer) [1] |
| Library Scale (Example) | Genome-scale "Inzolia" library; ~49,000 clones (~30% smaller than typical CRISPR/Cas9 libraries) [1] |
| Key Paralog Target Coverage | Targets ~4000 paralog pairs of various family sizes [1] |
| Reported Advantages | Superior sensitivity and replicability; fivefold library size reduction compared to other GI methods; detects synthetic lethal and masking genetic interactions [1] |
While specific protocols for NI-42 are unavailable, the general workflow for evaluating genetic interactions involves several key steps, from library design to data analysis [1]. The following diagram outlines this process.
Since "this compound" is not identified in the current scientific literature, you may find these alternative search strategies helpful:
The table below summarizes the known in vitro biochemical properties of this compound, which acts as an inhibitor of Bromodomain-containing PHD Finger (BRPF) proteins [1].
| Target | IC₅₀ (nM) | Kd (nM) | Description |
|---|---|---|---|
| BRPF1 | 7.9 | 40 | Structurally orthogonal, biased chemical probe; excellent selectivity over non-class IV BRD proteins [1]. |
| BRPF2 | 48 | 210 | |
| BRPF3 | 260 | 940 | |
| BRD7 | 82 | Not Reported | |
| BRD9 | 310 | 1130 | |
| BRD4 (BD1) | 4500 | Not Reported |
Based on its known targets, this compound functions as an epigenetic reader domain inhibitor. The diagram below illustrates its role in the context of histone modification and gene transcription signaling.
The following panel was developed to characterize the epigenetic profiles of cell-free DNA and identify its tissue of origin, with a focus on neurodegenerative diseases [1].
| Feature | Description |
|---|---|
| Panel Name/Identifier | Tissue Informative Methylation (TIM) markers [1] |
| Number of Probes/Regions | 4,994 TIMs [1] |
| Target | Key regions of DNA methylation that reveal tissue origins of cfDNA [1] |
| Primary Application Shown | Discriminating Amyotrophic Lateral Sclerosis (ALS) patients from controls and other neurological diseases [1] |
| Performance Metrics | - Distinguished ALS from controls (AUC = 0.82 to 0.99 across two cohorts) [1]
The probe panel was developed and validated using the following methodology [1]:
This workflow for epigenetic analysis of cfDNA can be visualized in the following diagram:
Since the "NI-42" benchmark itself was not found, here are suggestions for creating a comprehensive guide:
Kinase profiling is typically performed using standardized commercial panels that test compounds against hundreds of kinases. The table below summarizes key platforms and studies based on the search results.
| Profiling Platform / Study | Panel Size (Kinases) | Key Features / Application | Example Data Output |
|---|---|---|---|
| Ambit KinomeScan [1] [2] | 300 - 450 | Competition binding assay; measures dissociation constant (Kd); used for primary screening and selectivity assessment. | Kd values; % control binding |
| Reaction Biology "HotSpot" [2] | ~300 | Measures percentage inhibition of kinase activity at a specified compound concentration. | % Inhibition |
| Carna Biosciences [3] | 255 | Utilizes mobility shift (MSA) or IMAP assays; measures IC50 values for primary and secondary targets. | % Inhibition; IC50 |
| Davis et al. Dataset [2] | 439 | Publicly available dataset of Kd values for 72 inhibitors against wild-type and mutant kinases. | Kd (nM) |
| Comparative Clinical Inhibitor Profiling [3] | 255 | Head-to-head biochemical profiling of FDA-approved kinase inhibitors to compare selectivity. | % Inhibition; IC50 |
The core methodologies for kinase profiling involve either binding assays or functional activity assays.
The following diagram illustrates the strategic workflow for profiling a novel kinase inhibitor, from initial screening to data analysis.
To objectively compare NI-42 with other inhibitors, your guide should include the following quantitative metrics, derived from the profiling data [2] [3]:
| Metric Category | Specific Metric | Definition & Interpretation |
|---|---|---|
| Potency | Kd or IC50 for Primary Target | Absolute potency against the intended target kinase. |
| IC50/GI50 in Cell Lines | Cellular potency, often from cell viability assays (e.g., MTT, ATP-lite). | |
| Selectivity | Standard Selectivity Score S(x) | Number of kinases inhibited at a given threshold (e.g., pKd > 7) divided by total kinases tested. A lower score is more selective [2]. |
| Gini Coefficient | A score from 0-1 where 1 indicates perfect selectivity (all potency is concentrated against one kinase) [2]. | |
| Window Score (WS) & Ranking Score (RS) | Novel metrics that consider the potency difference (WS) and rank-order (RS) between the primary target and off-targets [2]. | |
| Cellular Efficacy | IC50 in Genomically Characterized Cell Lines | Links cellular sensitivity to specific genomic alterations (e.g., EGFR mutation, FGFR fusion), validating the mechanism of action and identifying potential biomarkers [3]. |
When comparing NI-42 to alternative inhibitors, you should structure your evaluation around the following quantitative and qualitative parameters, drawing from common practices in the field [1] [2] [3]:
| Parameter | Description & Experimental Insight |
|---|---|
| Potency (IC₅₀/Kᵢ) | Concentration for 50% inhibition; lower = more potent. Determine via dose-response curves [3]. |
| Binding Affinity (Kᵢ) | Dissociation constant; lower = tighter binding. Use Michaelis-Menten kinetics & Lineweaver-Burk, Dixon, Cornish-Bowden plots [2]. |
| Selectivity/Specificity | Profile against related enzymes/pathways. Assess by testing IC₅₀ against panel of kinases/proteases [3]. |
| Mechanism of Action | Competitive, non-competitive, uncompetitive, or mixed. Define via kinetic studies & analysis [2] [3]. |
| Cellular Activity | Efficacy in live cells. Use cell-based assays (e.g., viability, pathway modulation); ensure cell-permeability [3]. |
The protocols below are essential for generating the data required for an objective comparison.
This detailed kinetic protocol is crucial for accurately characterizing the inhibitor's mechanism and potency [4] [2].
This protocol is vital for identifying inhibitors effective against resistant strains, a key aspect of long-term therapeutic value [5].
While direct cost data for this compound is unavailable, several advanced inhibitor strategies with inherent cost-benefit advantages are highlighted in recent research. Comparing this compound against these paradigms can form part of a broader cost-effectiveness discussion.
To clarify the experimental setup and mechanistic context, here are diagrams based on the information gathered.
Diagram Title: Experimental Workflow for Inhibitor Comparison
Diagram Title: Key Signaling Pathways Targeted by Inhibitors
Since specific data on this compound is not available in the public domain at this time, I suggest you: